Fmoc-Asn(Dod)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINEVHFMAGARJ-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557149 | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113534-16-0 | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Asn(Dod)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-asparagine, commonly abbreviated as Fmoc-Asn(Dod)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, enabling researchers to effectively utilize this reagent for the synthesis of complex peptides. The 4,4'-dimethoxybenzhydryl (Dod) group, analogous to the widely used trityl (Trt) group, offers crucial protection of the asparagine side-chain amide, preventing undesirable side reactions and enhancing solubility during synthesis.
Core Chemical Properties
| Property | Value for this compound | Comparative Data |
| Molecular Formula | C₃₄H₃₂N₂O₇[1] | C₃₈H₃₂N₂O₅ (Fmoc-Asn(Trt)-OH)[2][3] |
| Molecular Weight | 580.63 g/mol [1] | 596.67 g/mol (Fmoc-Asn(Trt)-OH)[2][3] |
| CAS Number | 113534-16-0[1] | 132388-59-1 (Fmoc-Asn(Trt)-OH)[3] |
| Appearance | White to off-white solid | Powder or crystals (Fmoc-D-Asn(Trt)-OH) |
| Melting Point | Data not available | 210-220 °C (Fmoc-D-Asn(Trt)-OH) |
| Solubility | Readily soluble in standard peptide synthesis solvents (e.g., DMF, NMP)[2][4] | Unprotected Fmoc-Asn-OH has limited solubility in DMF and NMP[2][4] |
| Storage | 2-8°C, keep container well closed[1] | 2-8°C or 15-25°C for related compounds |
| Purity | ≥96.0% (HPLC) | ≥97.0% (HPLC) for Fmoc-Asn(Trt)-OH |
The Role of the Dod Protecting Group in Peptide Synthesis
The primary function of the Dod group is to protect the side-chain amide of asparagine. This protection is crucial for preventing a significant side reaction during peptide synthesis: the dehydration of the amide to a nitrile when activated with carbodiimides.[2] This side reaction leads to the incorporation of a β-cyanoalanine residue in the peptide chain, resulting in a difficult-to-separate impurity.
Furthermore, the bulky and hydrophobic nature of the Dod group significantly enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][4] This improved solubility is advantageous for achieving efficient and complete coupling reactions, especially in longer or more complex peptide sequences that are prone to aggregation.
The Dod group is labile to acid, typically being removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[2]
Experimental Protocols
The following sections outline the key experimental procedures for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Fmoc Deprotection
The removal of the Nα-Fmoc group is a critical step that must be completed efficiently to ensure the subsequent coupling reaction proceeds to completion.
Reagents:
-
20% piperidine in DMF (v/v)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for a further 15-20 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Coupling of this compound
For the incorporation of this compound, standard coupling reagents used in SPPS are effective. The choice of coupling reagent can be critical, especially for sterically hindered couplings.
Recommended Coupling Reagents:
-
Aminium/Uronium Salts: HATU, HBTU, HCTU
-
Carbodiimides with additives: DIC/HOBt, DIC/Oxyma
General Coupling Protocol (using HATU):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated with fresh reagents.
-
After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Side-Chain Deprotection and Peptide Cleavage
The Dod protecting group is removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Potential Side Reactions and Mitigation
While the Dod group prevents the major side reaction of asparagine, other general SPPS side reactions can still occur.
-
Aspartimide Formation: Although less common with side-chain protected asparagine, aspartimide formation can still occur, particularly in sequences containing Asp-Gly or Asp-Ser. Using a milder base for Fmoc deprotection or adding HOBt to the piperidine solution can help minimize this.
-
Racemization: Racemization of the amino acid can occur during activation. The use of coupling reagents with additives like HOBt or Oxyma, and avoiding prolonged pre-activation times can reduce the risk of racemization.
-
Incomplete Deprotection: In some cases, particularly when the Asn(Dod) residue is at the N-terminus of the peptide, the deprotection of the Dod group with TFA may be slow.[2] Extending the cleavage time to 2 hours or more can ensure complete removal.[2]
Visualizations
Chemical Structure of this compound
References
An In-depth Technical Guide to Fmoc-Asn(Dod)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-asparagine (Fmoc-Asn(Dod)-OH), a key building block in solid-phase peptide synthesis (SPPS). The document details its chemical structure, molecular weight, and physicochemical properties, and provides a detailed protocol for its application in peptide synthesis.
Core Concepts: The Role of Side-Chain Protection in Peptide Synthesis
In Fmoc-based solid-phase peptide synthesis, the α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. However, the side chains of certain amino acids, such as asparagine, contain functional groups that can undergo undesirable side reactions during the coupling process. The primary amide of asparagine can dehydrate to a nitrile during the activation step, particularly when using carbodiimide reagents. To prevent this and other side reactions, a protecting group is attached to the side chain.
The 4,4'-dimethoxybenzhydryl (Dod) group is an acid-labile protecting group used for the side-chain amide of asparagine. Its use offers two significant advantages: it prevents dehydration of the amide and it enhances the solubility of the Fmoc-amino acid derivative in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
This compound: Structure and Physicochemical Properties
This compound is a derivative of L-asparagine where the α-amino group is protected by an Fmoc group and the side-chain amide nitrogen is protected by a Dod group.
Chemical Structure:
Molecular Formula: C₃₄H₃₂N₂O₇
Molecular Weight: 580.63 g/mol [1]
The following table summarizes the key quantitative data for this compound and its widely used analogue, Fmoc-Asn(Trt)-OH, which exhibits very similar properties and for which more extensive data is publicly available.
| Property | Value | Notes |
| Molecular Weight | 580.63 g/mol | For this compound[1] |
| Molecular Formula | C₃₄H₃₂N₂O₇ | For this compound |
| Appearance | White to off-white powder | |
| HPLC Purity | ≥99.0% | Data for the analogous Fmoc-Asn(Trt)-OH |
| Enantiomeric Purity | ≥99.7% | Data for the analogous Fmoc-Asn(Trt)-OH |
| Solubility | Good solubility in most organic solvents | Significantly better than unprotected Fmoc-Asn-OH |
| Storage Temperature | 2-8°C | |
| Fmoc-dipeptide impurities | ≤0.1% | Data for the analogous Fmoc-Asn(Trt)-OH |
| Free amino acid | ≤0.2% | Data for the analogous Fmoc-Asn(Trt)-OH |
| Acetate content | ≤0.02% | Data for the analogous Fmoc-Asn(Trt)-OH |
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a detailed methodology for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Resin with a free amino group (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids)
-
Dichloromethane (DCM) for washing
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes). The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Activation of this compound: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin substitution) is pre-activated. For example, using HBTU/HOBt, the this compound is dissolved in DMF, followed by the addition of HBTU, HOBt, and DIPEA. The solution is allowed to react for a few minutes.
-
Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: The cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Dod group) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to trap the reactive cations generated during deprotection. The cleavage of the Dod group, like the Trt group, is generally complete within 1-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams and Visualizations
Experimental Workflow for this compound Incorporation in SPPS
Caption: A flowchart illustrating the key steps for incorporating this compound into a peptide chain during solid-phase peptide synthesis.
Cleavage Mechanism of the Dod Protecting Group
Caption: A simplified diagram showing the acid-catalyzed cleavage mechanism of the Dod protecting group from the asparagine side chain.
References
Fmoc-Asn(Dod)-OH (CAS: 113534-16-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asn(Dod)-OH, with the CAS number 113534-16-0, is a critical building block in modern peptide synthesis.[1] This Nα-Fmoc protected L-asparagine derivative incorporates the 4,4'-dimethoxybenzhydryl (Dod) group for the side-chain amide protection. The strategic use of the Dod group offers significant advantages in solid-phase peptide synthesis (SPPS), primarily by preventing deleterious side reactions and enhancing the solubility of the asparagine residue. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in research and drug development.
Physicochemical and Structural Data
| Property | Value | Reference(s) |
| CAS Number | 113534-16-0 | [1] |
| Molecular Formula | C₃₄H₃₂N₂O₇ | [1][2] |
| Molecular Weight | 580.63 g/mol | [1][2] |
| Synonym | Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-asparagine | [1] |
| Purity (HPLC) | ≥96.0% | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | ~201-220 °C (decomposes) Data for Fmoc-Asn(Trt)-OH | [3][4] |
| Optical Rotation | ~ -16.0° (c=1 in DMF or Methanol) Data for Fmoc-Asn(Trt)-OH | [3] |
| Storage Temperature | 2-8°C, desiccated and protected from light | [1][2][5] |
Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is specifically designed for use in Fmoc-based solid-phase peptide synthesis.[1] The primary role of the Dod protecting group is to prevent side reactions associated with the asparagine side-chain amide.
Prevention of Side Reactions
During the activation of the carboxylic acid for coupling in SPPS, an unprotected asparagine side-chain amide can undergo dehydration to form a nitrile (β-cyanoalanine).[6] This is particularly problematic when using carbodiimide-based coupling reagents.[7] The bulky, acid-labile Dod group effectively prevents this side reaction, ensuring the integrity of the peptide chain.[6]
Enhanced Solubility
Unprotected Fmoc-Asn-OH exhibits notoriously poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[5][7] This can lead to incomplete coupling reactions and lower peptide purity. The attachment of the lipophilic Dod group significantly improves the solubility of the amino acid derivative, comparable to other standard Fmoc-amino acids, facilitating more efficient and reliable coupling.[5][8][9]
Experimental Protocols
The following are detailed protocols for the key steps involving this compound in a standard Fmoc-SPPS workflow.
Standard Coupling Protocol (Manual or Automated)
This protocol describes the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Reagents and Materials:
-
This compound
-
Peptide-resin with a free amine
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: High-purity, amine-free DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Reaction Vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine and by-products from the previous deprotection step.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.
-
Allow the pre-activation to proceed for 3-8 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture (e.g., by bubbling nitrogen or mechanical shaking) for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products. A wash with DCM can follow to prepare for the next deprotection step or storage.
-
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Nα-Fmoc Group Deprotection
This protocol removes the temporary Fmoc protecting group from the newly coupled asparagine residue to allow for the next amino acid to be added.
Reagents and Materials:
-
Peptide-resin with N-terminal Fmoc-Asn(Dod)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Reaction Vessel
Procedure:
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3-5 minutes.
-
Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for an additional 7-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. Follow with DCM washes if desired. The resin is now ready for the next coupling cycle.
Side-Chain (Dod) Deprotection and Final Cleavage
The Dod group is acid-labile and is removed simultaneously with the cleavage of the peptide from most acid-sensitive resins (e.g., Wang, Rink Amide).
Reagents and Materials:
-
Completed peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). The choice of scavengers depends on the peptide sequence.
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Gently agitate at room temperature for 2-3 hours. The Dod group, like the similar Trt group, is typically cleaved within this timeframe.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Add the filtrate dropwise to a large volume of cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
-
Isolation and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
-
Visualized Workflows and Relationships
Fmoc-SPPS Cycle using this compound
The diagram below illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps of deprotection and coupling.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Orthogonal Protection Strategy
The use of this compound is a prime example of an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Conclusion
This compound is an essential reagent for the successful synthesis of asparagine-containing peptides. Its key features—the prevention of side-chain dehydration and significantly improved solubility—directly address common challenges encountered with asparagine residues in Fmoc-SPPS. The acid-labile nature of the Dod group ensures its compatibility with standard cleavage protocols, making it a valuable and reliable tool for researchers and professionals in peptide chemistry and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Fmoc-Asn(trt)-OH - Amerigo Scientific [amerigoscientific.com]
- 4. Fmoc-L-Asn(Trt)-OH | Matrix Innovation [matrix-innovation.com]
- 5. peptide.com [peptide.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) stands as the predominant and most versatile method for the chemical synthesis of peptides.[1][2][3] Developed as a milder alternative to the Boc/Benzyl strategy, Fmoc-SPPS has become a cornerstone of peptide research, enabling the creation of complex peptide molecules for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1][4] This guide delves into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis utilizing this powerful technique.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][5] This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains.[1][5]
The synthesis cycle consists of three primary stages:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5]
-
Washing: Thorough washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent any unwanted side reactions in the subsequent coupling step.[1]
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. This process is repeated until the desired peptide sequence is assembled.[6]
The Fmoc-SPPS Workflow: A Visual Guide
The entire process of Fmoc-SPPS can be visualized as a cyclical workflow, starting from the initial resin preparation to the final purification of the desired peptide.
Caption: A high-level workflow of the key stages in Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocols
Success in Fmoc-SPPS hinges on the meticulous execution of each step. Below are detailed methodologies for the core procedures.
Resin Preparation (Swelling)
Proper swelling of the resin is critical to ensure that the reactive sites are accessible for the subsequent chemical reactions.[6]
-
Protocol:
-
Weigh the appropriate amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) and transfer it to a reaction vessel.[6][7]
-
Add a suitable solvent, typically DMF or dichloromethane (DCM), to the resin.[6]
-
Allow the resin to swell for a minimum of 30-60 minutes with occasional agitation.[5] This process loosens the internal structure of the resin, increasing the exposure of active sites.[6]
-
After swelling, drain the solvent from the reaction vessel.
-
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step that must be complete to avoid deletion sequences in the final peptide.
-
Protocol:
-
To the swelled and drained resin, add a 20% (v/v) solution of piperidine in DMF.[5]
-
Mix the resin and deprotection solution for an initial 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and continue to mix for an additional 10-15 minutes.[5]
-
Drain the deprotection solution from the reaction vessel.
-
Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[5]
-
The mechanism of Fmoc deprotection proceeds via a base-induced β-elimination.
Caption: The mechanism of Fmoc group removal using a secondary amine base like piperidine.[8]
Amino Acid Coupling
The formation of the peptide bond is the core of the synthesis. The efficiency of this step directly impacts the final yield and purity of the peptide.
-
Protocol:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, HBTU, HCTU; 3-5 equivalents) in DMF.[5]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to facilitate the activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle mixing.[5][6]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[5]
-
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed.
-
Protocol:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol.[9]
-
Dry the resin under vacuum for at least 2 hours.[9]
-
Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9] The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, and Cys.[9]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[9]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.[9]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[9]
-
Dry the crude peptide pellet under vacuum.[9]
-
The cleavage process involves the use of strong acid to break the bond between the peptide and the resin, as well as to remove side-chain protecting groups.
Caption: A workflow illustrating the final cleavage and purification steps in Fmoc-SPPS.
Resins, Linkers, and Reagents
The success of Fmoc-SPPS is highly dependent on the appropriate selection of solid supports, linkers, and coupling reagents.
Solid Supports and Linkers
The choice of resin and linker is crucial as it dictates the C-terminal functionality of the final peptide and influences the cleavage conditions.[1][10]
| Resin/Linker Type | C-Terminal Functionality | Cleavage Condition | Key Features |
| Wang Resin | Carboxylic Acid | Strong acid (e.g., high % TFA) | Substituted p-alkoxybenzyl ester; stable peptide-resin anchorage.[10][11][12] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide | Very mild acid (e.g., dilute TFA) | Highly acid-sensitive, allows for the synthesis of protected peptide fragments.[11][13] |
| Rink Amide Resin | Amide | Strong acid (e.g., high % TFA) | Commonly used for the synthesis of peptide amides.[6][11] |
| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Xanthenyl linker; useful for preparing protected peptide amides.[1][10] |
| SASRIN Resin | Carboxylic Acid | Mild acid | Super acid-sensitive resin, suitable for the synthesis of protected peptides.[10][11] |
Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity.[14]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | Very Low |
Data compiled from various scientific sources for the coupling of Fmoc-DL-Phe-OH or similar residues. Actual results may vary depending on the specific peptide sequence and reaction conditions.[14]
Aminium/uronium salts like HATU and HCTU are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[14] Phosphonium salts such as PyBOP are also highly effective. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® is a cost-effective and widely used method.[14]
Conclusion
Fmoc-based solid-phase peptide synthesis is a robust and highly adaptable methodology that has revolutionized the field of peptide chemistry. A thorough understanding of the core principles, meticulous execution of the experimental protocols, and judicious selection of resins, linkers, and reagents are paramount to achieving the successful synthesis of high-purity peptides for research and therapeutic development. This guide provides a comprehensive foundation for both novice and experienced peptide chemists to navigate the intricacies of Fmoc-SPPS and optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. bachem.com [bachem.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
The Core Principle: Orthogonal Protection
An In-depth Technical Guide on the Role of Side-Chain Protection in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains. The success of this methodology is fundamentally reliant on a robust strategy of temporary and permanent protecting groups. While temporary groups shield the α-amino function of the incoming amino acid for stepwise, controlled elongation, it is the "permanent" protecting groups on the reactive side chains of amino acids that prevent unwanted side reactions, ensuring the fidelity and purity of the final product.[1][2][3]
This technical guide provides a comprehensive overview of the principles of side-chain protection in SPPS, focusing on the two dominant orthogonal strategies, Fmoc/tBu and Boc/Bzl. It details the selection criteria for protecting groups, common side reactions, and provides key experimental protocols for the modern peptide chemistry laboratory.
The elegance and power of SPPS lie in the concept of orthogonal protection . This principle dictates that multiple classes of protecting groups are used in a synthesis, where each class is stable to the conditions used to remove the others.[1][4] This allows for the selective deprotection of specific functional groups in a predetermined sequence.
In SPPS, this is primarily manifested in the relationship between the temporary α-amino protecting group and the permanent side-chain protecting groups.
-
Temporary (α-Amino) Protecting Groups : These are removed at every cycle of the synthesis to expose a free amine for coupling with the next amino acid. The two most common are Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, and Boc (tert-butyloxycarbonyl), which is acid-labile.[2][3]
-
Permanent (Side-Chain) Protecting Groups : These mask the reactive functionalities of amino acid side chains (e.g., amines, carboxylic acids, hydroxyls, thiols) and are designed to remain stable throughout the entire chain assembly process.[1][5] They are typically removed during the final step when the completed peptide is cleaved from the solid support.[3]
The two primary orthogonal systems in SPPS are:
-
Fmoc/tBu Strategy : Uses the base-labile Fmoc group for Nα-protection and acid-labile groups (often based on tert-butyl, tBu) for side-chain protection. This is a truly orthogonal system and the most widely used strategy today due to its milder conditions.[2][4][6]
-
Boc/Bzl Strategy : Employs the moderately acid-labile Boc group for Nα-protection and more robustly acid-labile groups (often benzyl, Bzl-based) for side-chain protection. This is considered a "quasi-orthogonal" system, as both types of groups are removed by acid, but their removal relies on different acid strengths (e.g., moderate TFA for Boc vs. strong HF for Bzl groups).[3][4]
Side-Chain Protecting Groups in Fmoc/tBu SPPS
The Fmoc/tBu strategy is the method of choice for modern peptide synthesis.[2] Side-chain protecting groups must be stable to the mild basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but labile to strong acids like trifluoroacetic acid (TFA) for final cleavage.[2][7]
| Amino Acid | Side-Chain Group | Common Protecting Group(s) | Cleavage Condition | Potential Side Reactions / Comments |
| Arg | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | Pbf is the standard due to its high acid lability compared to older groups like Pmc and Mtr.[8] |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | TFA | More acid-stable than Pbf, requiring longer cleavage times. | ||
| Asp | β-Carboxylic Acid | OtBu (O-tert-butyl ester) | TFA | Prone to aspartimide formation, especially when followed by Gly, Ala, or Ser.[6][9] |
| Cys | Thiol | Trt (Trityl) | TFA | Trt is the most common. Can lead to S-alkylation from resin linkers upon cleavage.[8][10] Racemization is a known issue during coupling.[11] |
| Acm (Acetamidomethyl) | Iodine, Hg(II), Ag(I) | Orthogonal to TFA cleavage; used for forming specific disulfide bridges. | ||
| tBu (tert-butyl) | HF or TFMSA | Stable to standard TFA cleavage; useful for protected fragments.[8] | ||
| Glu | γ-Carboxylic Acid | OtBu (O-tert-butyl ester) | TFA | Less prone to cyclization than Asp, but pyroglutamate formation can occur at the N-terminus.[12] |
| His | Imidazole | Trt (Trityl) | TFA | Standard choice. Protects against racemization during coupling.[8] |
| Boc (tert-butyloxycarbonyl) | TFA | Can be too labile and partially removed during synthesis. | ||
| Lys | ε-Amine | Boc (tert-butyloxycarbonyl) | TFA | Standard and highly effective protection. Prevents branched peptide formation.[8][13] |
| ivDde, Mtt, Mmt | Hydrazine (ivDde), Dilute TFA (Mtt/Mmt) | Orthogonal groups used for on-resin side-chain modification (e.g., labeling, branching).[14] | ||
| Ser/Thr | Hydroxyl | tBu (tert-butyl ether) | TFA | Standard protection. Prevents O-acylation during coupling.[8][9] |
| Trp | Indole | Boc (tert-butyloxycarbonyl) | TFA | Protects the indole nitrogen from oxidation and alkylation by carbocations during cleavage.[15] |
| Tyr | Phenolic Hydroxyl | tBu (tert-butyl ether) | TFA | Prevents O-acylation and modification by cations during cleavage.[6][8] |
Side-Chain Protecting Groups in Boc/Bzl SPPS
Though less common, the Boc/Bzl strategy is robust and particularly useful for long or difficult sequences where aggregation in Fmoc synthesis can be an issue.[16] Side-chain protection must be stable to the repeated Nα-Boc deprotection cycles using moderate acid (e.g., 50% TFA in DCM) and removable only by very strong acids like HF.[4]
| Amino Acid | Side-Chain Group | Common Protecting Group(s) | Cleavage Condition | Comments |
| Arg | Guanidinium | Tos (Tosyl) | HF | Can cause modification of Trp residues during cleavage unless scavengers like thioanisole are used.[8][16] |
| NO₂ (Nitro) | HF | Prone to side reactions leading to ornithine formation. Seldom used now.[8] | ||
| Asp/Glu | Carboxylic Acid | OBzl (Benzyl ester) | HF | The standard protection for this strategy. |
| OcHex (Cyclohexyl ester) | HF | For Asp, this group significantly reduces aspartimide formation compared to OBzl.[10] | ||
| Cys | Thiol | 4-MeOBzl (4-methoxybenzyl) | HF | Common choice for Boc-SPPS. |
| His | Imidazole | Bom (Benzyloxymethyl) | HF | Can generate formaldehyde during HF cleavage, leading to side reactions.[17] |
| Tos (Tosyl) | HF | Removed by HOBt, which is often present in coupling reactions, limiting its utility.[8] | ||
| Lys | ε-Amine | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | HF | More stable to TFA than the standard Z group, preventing premature deprotection.[8] |
| Ser/Thr | Hydroxyl | Bzl (Benzyl ether) | HF | Standard protection for these residues in Boc chemistry. |
| Tyr | Phenolic Hydroxyl | BrZ (2-Bromobenzyloxycarbonyl) | HF | Provides greater acid stability than Bzl.[13] |
Experimental Protocols and Workflows
The correct implementation of protection strategies is critical for success. The following protocols outline key steps in a standard Fmoc/tBu synthesis.
SPPS General Workflow
The synthesis of a peptide on a solid support follows a cyclic process, with side-chain protection playing a passive but critical role until the final step.
Protocol 1: Standard Fmoc Deprotection
This step removes the temporary Nα-Fmoc group, leaving the acid-labile side-chain protecting groups intact.
-
Resin Swelling : Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[7]
-
Deprotection : Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction : Agitate the mixture at room temperature. The reaction is typically performed in two stages (e.g., 2 minutes followed by a drain and a second treatment for 7-10 minutes) to ensure complete removal.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-6 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[11] The resin is now ready for the next coupling step.
Protocol 2: Final Cleavage and Global Deprotection
This is the final and most critical step where the peptide is liberated from the resin and all side-chain protecting groups are removed simultaneously. The composition of the "cleavage cocktail" is vital.
-
Resin Preparation : After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and then dry the resin thoroughly under vacuum.[7]
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) .
-
Trifluoroacetic Acid (TFA) : The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[7]
-
Triisopropylsilane (TIS) : A scavenger that quenches the highly reactive carbocations (e.g., t-butyl, trityl cations) generated from the protecting groups, preventing them from modifying sensitive residues.[10]
-
Water : Acts as a scavenger and helps with the solubility of the final peptide.
-
For peptides containing Trp, Met, or Cys, more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) may be necessary to prevent side reactions.[7]
-
-
Cleavage Reaction : Treat the dry peptide-resin with the prepared cleavage cocktail (typically 10 mL per gram of resin) for 2-4 hours at room temperature with occasional agitation.[7]
-
Peptide Isolation : Filter the resin and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation : Precipitate the peptide from the TFA solution by adding it to a large volume of cold diethyl ether.
-
Purification : Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification, typically by RP-HPLC.
Common Side Reactions and Mitigation Strategies
Even with optimal protection, side reactions can occur, leading to impurities. Understanding and mitigating these is key to achieving high peptide purity.[7][18]
| Side Reaction | Description | Cause | Mitigation Strategies |
| Alkylation | Electrophilic addition of carbocations from protecting groups to nucleophilic side chains (Trp, Met, Cys, Tyr).[19] | Insufficient scavenging during final TFA cleavage.[19] | Use an effective scavenger cocktail (e.g., containing TIS, EDT, thioanisole) tailored to the peptide sequence. |
| Aspartimide Formation | Cyclization of the Asp side chain to form a five-membered succinimide ring, which can reopen to form β-aspartyl peptides or piperidide adducts.[10] | Occurs under basic conditions (Fmoc deprotection) and is sequence-dependent (Asp-Gly, Asp-Ser).[6][9] | Add HOBt to the piperidine deprotection solution; use specialized, more sterically hindered protecting groups on the Asp side chain.[7][10] |
| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for Cys and His during the coupling step.[11] | The activation method and the nature of the side-chain protecting group can influence the rate of racemization.[10][11] | Use additives like HOBt; choose protecting groups known to suppress racemization (e.g., Trt for His); use lower-racemization coupling reagents.[8][11] |
| Pyroglutamate Formation | Cyclization of an N-terminal Gln or Glu residue to form pyroglutamic acid. | Can occur during coupling, deprotection, or cleavage, especially under acidic conditions.[12] | Ensure complete coupling of the subsequent residue; use a protected N-terminal Gln if it is the final residue. |
| Incomplete Deprotection | Failure to remove a side-chain protecting group, leading to a modified and potentially inactive peptide. | Highly stable protecting groups or insufficient cleavage time/conditions.[17] | Optimize cleavage cocktail and reaction time; verify complete deprotection by mass spectrometry. |
Conclusion
The strategic use of side-chain protecting groups is indispensable for the successful outcome of Solid-Phase Peptide Synthesis. The principle of orthogonality, particularly within the dominant Fmoc/tBu framework, allows for the precise and high-fidelity assembly of complex peptide molecules.[1][7] A thorough understanding of the chemistry of different protecting groups, their lability, and the potential side reactions associated with their removal is critical for researchers, scientists, and drug development professionals.[20] By carefully selecting a protection strategy, optimizing reaction protocols, and implementing effective mitigation tactics for known side reactions, it is possible to synthesize high-purity peptides for a vast array of applications, from basic research to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. drivehq.com [drivehq.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Navigating the Challenges of Asparagine Incorporation in Peptide Synthesis: A Technical Guide to Fmoc-Asn(Dod)-OH and Other Protected Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into synthetic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacles are the dehydration of the side-chain amide to a nitrile and the formation of aspartimide, both of which can lead to impurities that are difficult to separate from the target peptide. This technical guide provides an in-depth overview of the strategies to overcome these hurdles, with a focus on the use of side-chain protected asparagine derivatives, including Fmoc-Asn(Dod)-OH.
The Challenge: Asparagine Side Reactions in Fmoc-SPPS
During Fmoc-based SPPS, the unprotected side chain of asparagine is susceptible to two major side reactions:
-
Dehydration: Under the conditions of carboxyl group activation, particularly with carbodiimide reagents like DCC or DIC, the side-chain amide of asparagine can be dehydrated to form a β-cyanoalanine residue. This results in a peptide analog with an altered structure and biological activity.
-
Aspartimide Formation: The peptide backbone nitrogen can attack the side-chain amide, especially in sequences where asparagine is followed by a sterically unhindered amino acid such as glycine (Asn-Gly). This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and leads to a succinimide intermediate. This intermediate can then be hydrolyzed to form a mixture of the native α-aspartyl peptide and the isomeric β-isoaspartyl peptide, often accompanied by racemization.
To mitigate these side reactions, the use of a protecting group on the side-chain amide of asparagine is highly recommended.
Side-Chain Protecting Groups for Asparagine: A Comparative Overview
Several protecting groups have been developed to mask the asparagine side chain during SPPS. The choice of protecting group is critical as it influences solubility, coupling efficiency, and the final deprotection conditions.
| Protecting Group | Derivative Name | Key Features | Cleavage Conditions |
| Trityl (Trt) | Fmoc-Asn(Trt)-OH | Most commonly used; bulky group that effectively prevents side-chain dehydration and aspartimide formation; improves solubility of the protected amino acid.[1][2] | Acid-labile; typically removed with trifluoroacetic acid (TFA) during the final cleavage from the resin.[1] |
| 4,4'-Dimethoxybenzhydryl (Dod) | This compound | Acid-labile protecting group. | Cleaved under acidic conditions, similar to the Trityl group. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Fmoc-Asn(Tmob)-OH | Reported to provide good protection and solubility.[3] | Cleaved with TFA; may require scavengers to prevent side reactions.[3] |
| 9H-Xanthen-9-yl (Xan) | Fmoc-Asn(Xan)-OH | Another option for side-chain protection. | Acid-labile. |
Focus on this compound: Properties and Suppliers
This compound, or Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-asparagine, is a commercially available protected amino acid derivative for use in Fmoc-SPPS. The 4,4'-dimethoxybenzhydryl (Dod) group is an acid-labile protecting group, making it compatible with standard Fmoc-SPPS cleavage cocktails.
Key Properties:
-
Molecular Formula: C₃₄H₃₂N₂O₇
-
Molecular Weight: 580.63 g/mol
-
Appearance: White to off-white powder
-
Solubility: Generally soluble in common SPPS solvents like DMF and NMP.
Prominent Manufacturers and Suppliers:
-
Biosynth
-
Sigma-Aldrich (Merck)
-
MedChemExpress
-
Advanced ChemTech
-
Aapptec
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for Fmoc-SPPS.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Protocol for Coupling this compound
This protocol provides a general guideline for the coupling of this compound in a manual or automated peptide synthesizer.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Peptide synthesis grade DMF
-
20% (v/v) piperidine in DMF
-
DCM (for washing)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
Amino Acid Activation (Pre-activation Method):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a recoupling step may be necessary.
Final Cleavage and Deprotection
The Dod protecting group is removed simultaneously with the cleavage of the peptide from the resin using a TFA-based cocktail.
Cleavage Cocktail (Reagent K - a common example):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Logical Relationships in Asparagine Protection
The decision-making process for handling asparagine in SPPS can be visualized as follows:
Caption: Decision tree for asparagine incorporation strategy in SPPS.
Conclusion
The successful synthesis of asparagine-containing peptides is highly dependent on the effective prevention of side reactions. The use of side-chain protected derivatives, such as this compound and the more common Fmoc-Asn(Trt)-OH, is a robust strategy to minimize the risks of dehydration and aspartimide formation. While specific performance data for the Dod group in asparagine protection is not as extensively documented as for the Trt group, its acid-labile nature makes it a viable option compatible with standard Fmoc-SPPS protocols. Researchers and drug development professionals should carefully consider the peptide sequence and the potential for side reactions when selecting the appropriate protected asparagine derivative to ensure the synthesis of high-purity peptides.
References
In-Depth Technical Guide: Fmoc-Asn(Dod)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Asn(Dod)-OH, an essential amino acid derivative for solid-phase peptide synthesis (SPPS). The guide details its chemical and physical properties, safety information, and a representative experimental protocol for its use.
Chemical and Physical Properties
This compound, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(4,4'-dimethoxybenzhydryl)-L-asparagine, is a white to off-white powder. The 4,4'-dimethoxybenzhydryl (Dod) group serves as a protecting group for the side-chain amide of asparagine, preventing undesirable side reactions during peptide synthesis.
| Property | Value |
| Molecular Formula | C₃₄H₃₂N₂O₇ |
| Molecular Weight | 580.63 g/mol |
| CAS Number | 113534-16-0 |
| Appearance | Powder |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in organic solvents like DMF |
Safety and Handling
Hazard Identification
While not classified as hazardous under GHS by all suppliers, it is prudent to handle this compound with care in a laboratory setting. The primary components to consider for hazard assessment are the Fmoc group, the asparagine backbone, and the 4,4'-dimethoxybenzhydryl (Dod) protecting group. The parent alcohol of the Dod group, 4,4'-Dimethoxybenzhydrol, is known to be soluble in water and methanol[1].
Handling and Personal Protective Equipment (PPE)
| Precaution | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Chemical safety goggles or glasses are recommended. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A laboratory coat should be worn. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator is advised. |
Storage
This compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature range of 2-8°C. It is classified as a non-combustible solid.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of an this compound residue into a peptide sequence using manual solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether (cold)
Synthesis Workflow
Detailed Steps
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine. Drain and repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. The Dod group is acid-labile and will be cleaved under these conditions.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Signaling Pathways and Logical Relationships
The use of the Dod protecting group on the asparagine side chain is a key strategy to prevent a common side reaction during peptide synthesis.
This guide provides a foundational understanding of the safe and effective use of this compound in peptide synthesis. Researchers should always consult specific institutional safety protocols and perform a thorough risk assessment before beginning any new experimental work.
References
Fmoc-Asn(Dod)-OH: A Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the proper storage and handling of Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-asparagine, or Fmoc-Asn(Dod)-OH. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring successful outcomes in peptide synthesis and other applications.
Compound Specifications
This compound is a key building block in solid-phase peptide synthesis (SPPS), offering a protected form of asparagine. The 4,4'-dimethoxybenzhydryl (Dod) protecting group on the side chain amide prevents undesirable side reactions during peptide chain elongation.
| Property | Value |
| Molecular Formula | C₃₄H₃₂N₂O₇ |
| Molecular Weight | 580.63 g/mol [1] |
| Appearance | White to off-white solid |
| Purity (typical) | ≥96.0% (HPLC) |
Storage Conditions
Proper storage is critical to prevent degradation and maintain the quality of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C[1] | Minimizes degradation over time. |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and moisture. |
| Light | Store in a dark place | Prevents light-induced degradation. |
| Container | Tightly sealed, opaque container[1] | Prevents exposure to moisture and light. |
Long-term Storage: For extended periods, storage at -20°C is recommended to further enhance stability, particularly for peptides containing asparagine which can be prone to degradation.[2]
Handling and Safety
Due to the nature of the compound and the solvents used, appropriate safety measures must be followed.
Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. |
| Skin Protection | Laboratory coat. |
Weighing and Dispensing
-
Perform in a chemical fume hood to minimize inhalation of fine particles.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the compound.
-
Handle the solid with appropriate tools (e.g., spatula) to avoid contamination.
Spill and Disposal
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Clean the area with an appropriate solvent.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Solubility
| Solvent | Solubility Profile | Notes |
| N,N-Dimethylformamide (DMF) | Generally soluble. | This is a common solvent for peptide synthesis. Use high-purity, amine-free DMF.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Generally soluble. | Can be a good alternative to DMF, especially for hydrophobic sequences.[4] Note that some Fmoc-amino acids may decompose faster in NMP than in DMF.[5] |
| Dichloromethane (DCM) | Limited solubility for many Fmoc-amino acids. | Often used in combination with other solvents. |
| Dimethyl Sulfoxide (DMSO) | Can be used as a co-solvent to enhance solubility. | A small amount of DMSO added to DMF can improve the solubility of difficult-to-dissolve Fmoc-amino acids.[3] |
Troubleshooting Solubility Issues:
-
Sonication: Use an ultrasonic bath to aid dissolution.[3]
-
Gentle Warming: Gentle heating (e.g., to 37°C) can increase solubility, but prolonged or excessive heat should be avoided to prevent degradation.[3]
-
Solvent Quality: Ensure the use of high-purity, fresh solvents, as impurities can affect solubility and reactivity.[3]
Stability
Specific shelf-life data for this compound is not widely published. However, the stability of the compound is dependent on storage conditions.
-
Solid State: When stored correctly as a solid, the compound is relatively stable.
-
In Solution: Solutions of Fmoc-amino acids should ideally be used fresh. Over time, particularly in solvents like DMF, degradation can occur.[5] It is not recommended to store peptide solutions for extended periods.[2]
Experimental Protocols
The following is a generalized protocol for the use of this compound in the coupling step of solid-phase peptide synthesis.
Materials
-
This compound
-
Resin with a free amino group
-
Coupling agent (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
SPPS grade solvent (e.g., DMF, NMP)
Procedure
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for an appropriate time.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with the solvent to remove residual piperidine and by-products.
-
Coupling: a. Dissolve this compound and the coupling agent in the solvent. b. Add the base to the solution. c. Add the activated amino acid solution to the resin. d. Allow the reaction to proceed for the required time (typically 1-2 hours).
-
Washing: Wash the resin to remove excess reagents and by-products.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the handling and use of this compound.
References
An In-depth Technical Guide to Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles and practices of using protected amino acids in peptide synthesis. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where synthetic peptides are of interest. This document details the chemistry of protecting groups, compares the major synthetic strategies, provides quantitative data on reagent performance, and offers detailed experimental protocols for key synthetic steps.
The Imperative of Protection in Peptide Synthesis
Peptide synthesis is the stepwise formation of amide (peptide) bonds between amino acids to create a specific sequence. Amino acids, however, are bifunctional molecules, possessing both a reactive α-amino group and an α-carboxyl group. Many amino acids also feature reactive side chains. To ensure the orderly and specific formation of the desired peptide sequence and to prevent unwanted side reactions such as polymerization and branching, it is essential to temporarily block, or "protect," these reactive functional groups.[1][2]
The ideal protecting group exhibits several key characteristics:[3]
-
Ease of Introduction: It can be readily and efficiently attached to the specific functional group.
-
Stability: It remains stable under the conditions of subsequent reaction steps, particularly peptide coupling and deprotection of other protecting groups.
-
Facile and Selective Removal: It can be removed in high yield under mild conditions that do not affect other protecting groups or the integrity of the peptide chain.
-
Minimal Racemization: Its presence and removal should not induce racemization at the chiral α-carbon of the amino acid.
-
Solubility: It should confer appropriate solubility characteristics to the protected amino acid and the growing peptide chain.
The strategic use of different classes of protecting groups that can be removed under distinct chemical conditions is known as an orthogonal protection strategy .[4][5] This principle is the cornerstone of modern peptide synthesis, allowing for the precise and controlled assembly of complex peptides.[4][5][6]
Core Strategies: Fmoc vs. Boc
Two primary orthogonal protection strategies have dominated the field of solid-phase peptide synthesis (SPPS): the Fluorenylmethyloxycarbonyl (Fmoc) strategy and the tert-Butoxycarbonyl (Boc) strategy.[7][8] The fundamental difference between them lies in the lability of the temporary Nα-amino protecting group.[7]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine in DMF) |
| Side-Chain Protection | Benzyl (Bzl) based (acid-labile, requires strong acid) | tert-Butyl (tBu) based (acid-labile) |
| Orthogonality | Quasi-orthogonal (graded acid lability)[3] | Fully orthogonal[3] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Advantages | - Well-established. - Can be better for long or hydrophobic sequences prone to aggregation.[8] - Lower cost of reagents.[3] | - Milder Nα-deprotection conditions. - Orthogonality allows for selective on-resin side-chain modifications. - Easier synthesis of protected peptide fragments.[8] |
| Disadvantages | - Harsh final cleavage conditions. - Repetitive acid treatment for Nα-deprotection. | - Fmoc derivatives are generally more expensive.[] - Potential for side reactions like diketopiperazine formation. |
| Preferred for | Base-sensitive peptides, hydrophobic sequences.[3] | Acid-sensitive peptides (e.g., O-glycosylated, sulfated).[3] |
α-Amino Protecting Groups
The temporary protection of the α-amino group is crucial for the stepwise elongation of the peptide chain. The following table summarizes the most commonly used α-amino protecting groups.
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Stability | Orthogonal To |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Acid, Hydrogenolysis | Boc, Cbz, Trt, Alloc |
| tert-Butoxycarbonyl | Boc | Boc₂O, BOC-ON | TFA, HCl | Base, Hydrogenolysis | Fmoc, Cbz, Alloc |
| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | H₂/Pd, HBr/AcOH | Base, Mild Acid | Fmoc, Boc, Alloc, Trt |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc-OSu | Pd(PPh₃)₄ / Scavenger | Acid, Base | Fmoc, Boc, Cbz, Trt |
| Triphenylmethyl | Trt | Trt-Cl | Mild Acid (e.g., TFA) | Base, Hydrogenolysis | Fmoc, Cbz, Alloc |
Side-Chain Protecting Groups
Protecting the reactive side chains of trifunctional amino acids is critical to prevent unwanted side reactions during peptide synthesis. The choice of side-chain protecting group is dictated by the overall protection strategy (Fmoc or Boc).
Common Side-Chain Protecting Groups in Fmoc-SPPS
| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation |
| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
| Asp / Glu | Carboxylic Acid | tert-Butyl ester | OtBu |
| Asn / Gln | Amide | Trityl | Trt |
| Cys | Thiol | Trityl, Acetamidomethyl | Trt, Acm |
| His | Imidazole | Trityl | Trt |
| Lys | Amine | tert-Butoxycarbonyl | Boc |
| Ser / Thr / Tyr | Hydroxyl | tert-Butyl ether | tBu |
| Trp | Indole | tert-Butoxycarbonyl | Boc |
Common Side-Chain Protecting Groups in Boc-SPPS
| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation |
| Arg | Guanidinium | Tosyl | Tos |
| Asp / Glu | Carboxylic Acid | Benzyl ester | OBzl |
| Cys | Thiol | 4-Methylbenzyl | Meb |
| His | Imidazole | Dinitrophenyl | DNP |
| Lys | Amine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z |
| Ser / Thr / Tyr | Hydroxyl | Benzyl ether | Bzl |
| Trp | Indole | Formyl | For |
Peptide Bond Formation: Coupling Reagents
The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. The choice of coupling reagent is critical for the efficiency of the reaction and for minimizing racemization.[6]
Quantitative Comparison of Common Coupling Reagents
The following table summarizes the performance of various coupling reagents in terms of crude peptide purity and racemization levels for the synthesis of a model peptide. It is important to note that performance can be sequence-dependent.
| Coupling Reagent | Class | Crude Peptide Purity (%) | Racemization (%) |
| HATU | Aminium/Uronium Salt | ~95 | Low |
| HBTU | Aminium/Uronium Salt | ~92 | Low |
| COMU | Aminium/Uronium Salt | ~96 | Very Low |
| PyBOP | Phosphonium Salt | ~93 | Low |
| DIC/Oxyma | Carbodiimide + Additive | ~90 | Very Low |
| DCC/HOBt | Carbodiimide + Additive | ~85 | Moderate |
Data is a representative collation from multiple sources for comparative purposes. Actual results will vary based on the specific peptide sequence and reaction conditions.[6]
Experimental Protocols
Protocol for Fmoc-Protection of an Amino Acid
This protocol describes a general procedure for the N-terminal protection of an amino acid with the Fmoc group.[10]
Materials:
-
Amino Acid
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the amino acid (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 2:1 mixture of THF and water.
-
Add Fmoc-OSu (1.05 eq.) to the solution and stir the mixture at room temperature for 16-24 hours.
-
Dilute the reaction mixture with water and adjust the pH to ~9 with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 times) to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of ~1 by the slow addition of 1 M HCl.
-
The Fmoc-protected amino acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol for Boc-Protection of an Amino Acid
This protocol outlines a general method for the N-terminal protection of an amino acid with the Boc group using di-tert-butyl dicarbonate (Boc₂O).[11][12]
Materials:
-
Amino Acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
Procedure:
-
Dissolve the amino acid (1.0 eq.) and triethylamine (1.5 eq.) in a 1:1 (v/v) mixture of dioxane and water.
-
At room temperature, add Boc₂O (1.1 eq.) to the solution with stirring.
-
Continue stirring for 2-4 hours. The mixture should become homogeneous.
-
Dilute the mixture with water.
-
Extract the aqueous mixture with ethyl acetate (2 times) to remove byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-amino acid.
-
The product can be further purified by recrystallization if necessary.
Protocol for a Standard Fmoc-SPPS Cycle
This protocol describes a single cycle of deprotection and coupling in Fmoc-based solid-phase peptide synthesis.[13][14][15]
Materials:
-
Peptide-resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
The resin is now ready for the next deprotection cycle or for final cleavage.
Protocol for a Standard Boc-SPPS Cycle
This protocol details a single cycle of deprotection and coupling in Boc-based solid-phase peptide synthesis.[7]
Materials:
-
Peptide-resin (e.g., Merrifield resin)
-
50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
10% (v/v) DIEA in DCM (Neutralization solution)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
DIEA
-
DCM
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours.
-
Boc Deprotection:
-
Drain the DCM.
-
Treat the resin with the 50% TFA/DCM solution for 2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin with DCM (3-5 times).
-
Neutralization:
-
Wash the resin with the 10% DIEA/DCM solution (2 times for 2 minutes each) to neutralize the protonated amino group.
-
Wash the resin with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3-5 eq.), HBTU (3-5 eq.), and DIEA (3-5 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and then DCM (3 times).
-
The resin is now ready for the next deprotection cycle or for final cleavage.
Visualizing Workflows and Concepts
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
The Principle of Orthogonal Protection
Caption: Logical relationship of an orthogonal protection strategy.
Fmoc vs. Boc Strategy Decision Pathway
Caption: A decision-making flowchart for choosing between Fmoc and Boc strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. peptide.com [peptide.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Coupling Fmoc-Asn(Dod)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) is frequently associated with two major side reactions: dehydration of the side-chain amide to form a β-cyanoalanine residue, and aspartimide formation.[1][2] These side reactions can lead to significant impurities that are often difficult to remove, thereby reducing the overall yield and purity of the target peptide. The use of a side-chain protecting group for the asparagine amide is the most effective strategy to mitigate these issues.
This document provides detailed application notes and protocols for the use of Fmoc-Asn(Dod)-OH, where the side chain is protected by the 4,4'-dimethoxydityl (Dod) group. The Dod group is a bulky, acid-labile protecting group, analogous to the more commonly used trityl (Trt) group. Its steric hindrance effectively prevents the undesired side reactions associated with asparagine coupling.[3][4] Furthermore, the presence of the bulky Dod group can enhance the solubility of the Fmoc-amino acid derivative in common SPPS solvents.
Core Principles of this compound in SPPS
The primary functions of the Dod protecting group on the asparagine side chain are:
-
Prevention of Dehydration: The bulky Dod group sterically shields the side-chain amide, preventing its dehydration to a nitrile, a common side reaction when using carbodiimide-based coupling reagents like DCC or DIC.[2]
-
Minimization of Aspartimide Formation: By protecting the amide nitrogen, the Dod group reduces the likelihood of the backbone amide nitrogen attacking the side-chain carbonyl, which is the initial step in aspartimide formation.[5]
-
Enhanced Solubility: Similar to the Trt group, the Dod group increases the solubility of the Fmoc-asparagine derivative in organic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which facilitates more efficient coupling reactions.
The Dod group is labile to standard acid cleavage conditions used in Fmoc-SPPS, typically a cocktail containing trifluoroacetic acid (TFA), allowing for its removal concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.
Comparative Data on Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like this compound. While specific quantitative data for this compound is limited in the literature, the following table provides a qualitative comparison of common coupling reagents based on their performance with sterically similar amino acids such as Fmoc-Asn(Trt)-OH.
| Coupling Reagent | Reagent Type | Recommended for this compound? | Advantages | Potential Disadvantages |
| HATU/HBTU | Aminium/Uronium Salt | Highly Recommended | Fast coupling kinetics, high efficiency.[6] | Potential for racemization with prolonged pre-activation; risk of guanidinylation of the N-terminus if used in large excess.[6] |
| HCTU | Aminium/Uronium Salt | Highly Recommended | Similar to HATU, often more cost-effective.[6] | Similar potential side reactions as other uronium salts. |
| PyBOP | Phosphonium Salt | Recommended | Low risk of guanidinylation; byproducts are not carcinogenic.[7] | Generally slower coupling kinetics compared to aminium salts. |
| DIC/OxymaPure® | Carbodiimide/Additive | Recommended with Caution | Cost-effective; soluble urea byproduct.[7] | Slower reaction rates; residual risk of dehydration, though minimized by the Dod group.[2] |
| DIC/HOBt | Carbodiimide/Additive | Use with Caution | Cost-effective. | Slower reaction rates; potential for dehydration.[1] |
| DCC/HOBt | Carbodiimide/Additive | Not Recommended | Inexpensive. | Insoluble DCU byproduct complicates washing; high risk of dehydration.[1] |
Experimental Protocols
The following protocols are recommended for the efficient coupling of this compound in manual or automated SPPS.
Protocol 1: Standard Coupling of this compound using HATU
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (0.95 equivalents relative to the amino acid)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow for a short pre-activation time of 1-2 minutes.
-
Coupling Reaction: Immediately add the activated this compound solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: After the coupling, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.
Protocol 2: Double Coupling for Difficult Sequences
For peptide sequences known to be prone to aggregation or for coupling to a sterically hindered N-terminal amino acid, a double coupling protocol is recommended.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After washing, repeat the coupling step with a fresh solution of activated this compound for an additional 1-2 hours.
-
Wash the resin as described in step 4 of Protocol 1.
-
Proceed with the next Fmoc deprotection and coupling cycle.
Protocol 3: Cleavage of the Dod Protecting Group and Peptide from the Resin
The Dod group is removed under standard acidic cleavage conditions.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
SPPS Workflow for Incorporating this compound
Caption: General workflow for an SPPS cycle incorporating this compound.
Prevention of Side Reactions by the Dod Group
Caption: The Dod protecting group prevents dehydration and aspartimide formation.
Conclusion
This compound is a valuable derivative for the incorporation of asparagine into synthetic peptides, effectively minimizing the risk of common side reactions such as dehydration and aspartimide formation. The bulky Dod group provides steric protection and enhances solubility, contributing to higher purity and yield of the final peptide product. For optimal results, the use of potent coupling reagents like HATU or HCTU is highly recommended, particularly for challenging sequences. The protocols provided herein offer a robust framework for the successful application of this compound in both manual and automated solid-phase peptide synthesis.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
Application Notes and Protocols: Solubility of Fmoc-Asn(Dod)-OH in DMF and NMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asn(Dod)-OH is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The 4,4'-dimethoxybenzhydryl (Dod) group protects the side-chain amide of asparagine, preventing dehydration and subsequent nitrile formation during the activation step, a common side reaction with unprotected asparagine. The solubility of protected amino acids in solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is a critical factor for efficient peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product.
These application notes provide an overview of the solubility characteristics of this compound in DMF and NMP and a detailed protocol for its experimental determination. While precise quantitative data is not widely published, the structural features of the Dod protecting group allow for informed estimations of its solubility behavior.
The Role of the Dod Protecting Group in Solubility
The Dod group is a bulky, hydrophobic moiety. Its presence significantly alters the physicochemical properties of the asparagine side chain. The two methoxybenzyl rings increase the overall hydrophobicity and steric bulk of the molecule. This increased hydrophobicity generally enhances solubility in polar aprotic organic solvents like DMF and NMP compared to the less soluble, unprotected Fmoc-Asn-OH.
Data Presentation: Qualitative Solubility Summary
| Compound | Solvent | Expected Qualitative Solubility | Rationale |
| This compound | DMF | Good to High | The bulky and hydrophobic Dod group enhances solubility in polar aprotic solvents. |
| This compound | NMP | Good to High | NMP is an excellent solvent for protected amino acids and can often solubilize compounds that are sparingly soluble in DMF. |
| Fmoc-Asn-OH (for comparison) | DMF | Low to Moderate | Prone to intermolecular hydrogen bonding, leading to aggregation and lower solubility. |
| Fmoc-Asn-OH (for comparison) | NMP | Moderate | Generally shows slightly better solvation of protected amino acids compared to DMF. |
Experimental Protocol: Gravimetric Determination of Solubility
This protocol outlines a reliable gravimetric method for determining the solubility of this compound in DMF and NMP at a given temperature.
Materials:
-
This compound (powder)
-
Anhydrous DMF
-
Anhydrous NMP
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
2.0 mL microcentrifuge tubes
-
Pipettors and tips
-
0.2 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Syringes
-
Glass vials for weighing
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., ~50-100 mg) to a 2.0 mL microcentrifuge tube. The exact amount is not critical as long as undissolved solid remains.
-
Accurately pipette a known volume of the desired solvent (DMF or NMP), for example, 1.0 mL, into the tube.
-
Securely cap the tube and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the suspension for a minimum of 24 hours to ensure saturation. The solution should have visible undissolved solid at the bottom.
-
-
Separation of Saturated Solution:
-
After equilibration, carefully remove the tube from the shaker, ensuring the undissolved solid is not disturbed.
-
Allow the solid to settle for 30 minutes.
-
Pre-weigh a clean, dry glass vial and record the mass (m_vial).
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Filter a precise volume of the saturated solution (e.g., 0.5 mL) into the pre-weighed glass vial. Record the exact volume transferred (V_solution).
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in a vacuum oven or use a stream of inert gas (e.g., nitrogen) to slowly evaporate the solvent until a constant weight is achieved.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute and record the final mass (m_final).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound (m_solute) using the following equation: m_solute = m_final - m_vial
-
Calculate the solubility in mg/mL: Solubility (mg/mL) = m_solute / V_solution
-
To express the solubility in molarity (M), use the molecular weight of this compound (580.63 g/mol ): Solubility (M) = (m_solute / 580.63) / (V_solution / 1000)
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the gravimetric determination of this compound solubility.
Application Notes and Protocols for the Cleavage of the Dde Protecting Group from Asparagine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is crucial for achieving the desired peptide sequence with high fidelity. The asparagine side chain, with its primary amide, can undergo undesirable side reactions, such as dehydration to a nitrile, during activation. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable tool for the protection of primary amines, including the side chain of asparagine. Its key advantage lies in its orthogonality to the widely used Fmoc and Boc protecting groups, allowing for selective deprotection and subsequent site-specific modification of the peptide while it is still attached to the solid support.[1]
The Dde group is stable under the standard basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc and resin cleavage (e.g., trifluoroacetic acid, TFA).[1] This unique characteristic enables chemists to unmask the asparagine side chain at a specific point in the synthesis to introduce modifications such as labels, branches, or cyclization points.[2]
This document provides detailed protocols for the cleavage of the Dde protecting group from the asparagine side chain, a summary of quantitative data for optimizing the deprotection reaction, and an overview of the cleavage mechanism.
Cleavage of the Dde Protecting Group: Mechanism
The removal of the Dde group is most commonly achieved by treatment with a dilute solution of hydrazine. The cleavage mechanism proceeds through a nucleophilic attack by hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization that results in the formation of a stable pyrazole byproduct and the release of the free amine of the asparagine side chain.[1]
Experimental Protocols
Two primary methods for the cleavage of the Dde group are presented below. The choice of method depends on the desired orthogonality with other protecting groups present in the peptide.
Protocol 1: Standard Dde Cleavage using Hydrazine
This is the most common method for Dde removal. It is important to note that these conditions will also remove the Fmoc protecting group. Therefore, if selective side-chain deprotection is required, the N-terminal amino acid should be protected with a Boc group.[2][3]
Materials:
-
Dde-protected peptide resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Shaker or vortex mixer
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Swell the Dde-protected peptide resin in DMF for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For each gram of resin, approximately 75 mL of the solution will be needed for the entire procedure.[3]
-
First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[3]
-
Incubation: Gently agitate the resin suspension at room temperature for 3 minutes.[2][3]
-
Filtration: Drain the hydrazine solution from the resin using a sintered glass funnel.
-
Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[2][3]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the pyrazole byproduct. The resin is now ready for the next synthetic step or cleavage from the support.
Potential Side Reactions:
-
At hydrazine concentrations above 2%, cleavage of the peptide backbone at Glycine (Gly) residues may occur.[3]
-
Higher hydrazine concentrations can also lead to the conversion of Arginine (Arg) residues to Ornithine.[3]
Protocol 2: Orthogonal Dde Cleavage using Hydroxylamine
This method offers complete orthogonality with the Fmoc protecting group, allowing for selective Dde removal without affecting the N-terminal Fmoc protection.[4][5]
Materials:
-
Dde-protected peptide resin
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Shaker or vortex mixer
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Swell the Dde-protected peptide resin in NMP.
-
Deprotection Solution Preparation: Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content) in NMP.[3][6] Use approximately 10 mL of NMP per gram of resin.[3][6]
-
Deprotection Treatment: Add the hydroxylamine/imidazole solution to the swollen resin.
-
Incubation: Gently agitate the mixture at room temperature for 30 to 60 minutes.[3][6]
-
Filtration: Drain the deprotection solution from the resin.
-
Washing: Wash the resin three times with DMF. The resin is now ready for subsequent on-resin modifications.[3][6]
Quantitative Data Summary
The efficiency of Dde cleavage can be influenced by factors such as hydrazine concentration, reaction time, and the number of treatments. The following table summarizes findings from an optimization study on the removal of a related, more hindered ivDde group, which provides valuable insights for Dde cleavage.
| Hydrazine Conc. | Reaction Time (per treatment) | No. of Treatments | Observed ivDde Removal | Reference |
| 2% | 3 minutes | 3 | Incomplete | [7] |
| 2% | 5 minutes | 3 | ~50% complete | [7] |
| 4% | 3 minutes | 3 | Near complete removal | [7] |
These results suggest that for complete deprotection, especially for sterically hindered Dde groups or those within aggregated peptide sequences, a higher concentration of hydrazine (e.g., 4%) may be more effective than extending the reaction time with a 2% solution.[7] However, it is crucial to be mindful of potential side reactions at higher hydrazine concentrations.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the selective deprotection of a Dde-protected asparagine residue and subsequent on-resin modification.
References
Application Notes and Protocols for TFA Cleavage of Peptides Containing Asn(Dod)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of complex peptides relies on the judicious selection and subsequent removal of side-chain protecting groups. The 4,4'-dimethoxydityl (Dod) group is a trityl-based protecting group employed for the side chain of asparagine (Asn). Its removal is typically achieved during the final cleavage from the solid-phase resin using a strong acid, most commonly trifluoroacetic acid (TFA).
During TFA-mediated cleavage, reactive carbocations are generated from the Dod group and other side-chain protecting groups. These electrophilic species can lead to undesired side reactions, such as alkylation of sensitive amino acid residues (e.g., Tryptophan, Methionine, Cysteine, and Tyrosine). To mitigate these side reactions, a carefully formulated "cleavage cocktail" containing TFA and various scavengers is essential.
These application notes provide a detailed protocol for the efficient and clean cleavage of peptides containing Asn(Dod), drawing upon established procedures for the closely related and well-documented trityl (Trt) protecting group.
Data Presentation
While specific quantitative data for the cleavage efficiency of the Asn(Dod) group is not extensively published, the following table summarizes the relative acid lability and recommended cleavage conditions for common asparagine side-chain protecting groups. This information can guide the optimization of the cleavage protocol for Asn(Dod)-containing peptides.
| Protecting Group | Relative Acid Lability | Recommended Cleavage Conditions | Notes |
| Dimethoxydityl (Dod) | High (similar to Mtt) | Expected to be removable with mild TFA conditions, similar to Mtt. Full cleavage with standard 95% TFA for 2-4 hours. | More acid-labile than Trt, which can be advantageous. |
| Trityl (Trt) | Moderate | 95% TFA, 2-4 hours | Can be slow to remove from the N-terminus.[1] |
| Methyl-trityl (Mtt) | High | 1% TFA in DCM | A good alternative for N-terminal Asn due to its higher acid lability.[1] |
| Xanthenyl (Xan) | High | TFA-based cleavage | Reported to overcome slow N-terminal deprotection.[1][2] |
The following table outlines common scavenger cocktails used for TFA cleavage and their suitability for peptides with various sensitive residues.
| Cleavage Cocktail (Reagent) | Composition (v/v/v) | Primary Application |
| Standard Cocktail | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | General purpose for peptides without highly sensitive residues. TIS is an effective scavenger for the Dod/Trt cation.[1][3] |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Recommended for peptides containing multiple sensitive residues such as Cys, Met, Trp, and Arg.[1][3] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | An alternative "odorless" cocktail where TIS replaces thiol-based scavengers.[1] |
Experimental Protocols
This section provides a detailed protocol for the TFA cleavage of a peptide containing Asn(Dod) from a solid-phase resin.
Materials:
-
Peptide-resin containing Asn(Dod)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen gas supply
-
Fume hood
Protocol: Standard TFA Cleavage
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell it.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
For 100 mg of resin, prepare 2 mL of the cleavage cocktail.
-
Standard Cocktail: In a clean glass vial, carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water (TFA:TIS:H₂O, 95:2.5:2.5 v/v/v).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2 to 4 hours. For peptides with potentially sluggish deprotection at the N-terminus, extending the cleavage time may be beneficial.
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing approximately 10 times the volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
-
Washing:
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts. Centrifuge and decant the ether after each wash.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator until a fine, white powder is obtained.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm the identity, purity, and complete deprotection of the peptide.
-
Visualizations
The following diagrams illustrate the key processes involved in the TFA cleavage of peptides containing Asn(Dod).
Caption: Mechanism of TFA cleavage and the role of scavengers.
Caption: Experimental workflow for TFA cleavage of Asn(Dod) peptides.
References
Application Note: Fmoc-Asn(Dod)-OH for the Synthesis of Difficult Peptide Sequences
Introduction
The synthesis of peptides containing asparagine (Asn) residues presents a significant challenge in solid-phase peptide synthesis (SPPS). A primary issue is the propensity for aspartimide formation, a side reaction that can lead to reduced yields, complicated purification processes, and the generation of hard-to-remove impurities.[1] This side reaction is particularly prevalent in sequences containing Asp-Gly motifs.[1] Aspartimide formation occurs through the cyclization of the aspartic acid backbone, a reaction often catalyzed by the basic conditions used for Fmoc deprotection.[2] The resulting aspartimide can then undergo epimerization and ring-opening to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[1] To mitigate this, various side-chain protecting groups for asparagine have been developed. Among these, the Dod (4,4'-dimethoxydityl) group has emerged as a highly effective option for suppressing aspartimide formation.
Advantages of Fmoc-Asn(Dod)-OH
The use of this compound offers several advantages over other commonly used asparagine derivatives, such as Fmoc-Asn(Trt)-OH:
-
Reduced Aspartimide Formation: The bulky and electron-donating nature of the Dod group provides steric hindrance and electronic stabilization, which significantly suppresses the formation of aspartimide during Fmoc deprotection.
-
Improved Solubility: Similar to the trityl (Trt) group, the Dod group enhances the solubility of the protected asparagine derivative in common SPPS solvents like DMF and NMP.[3][4]
-
Acid Labile Cleavage: The Dod group is readily cleaved under standard acidic conditions, typically using a trifluoroacetic acid (TFA) cocktail, ensuring compatibility with most Fmoc-based SPPS strategies.[4][5]
Data Presentation
Table 1: Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Features | Advantages | Disadvantages |
| None | Unprotected side-chain amide. | Cost-effective. | Prone to dehydration and side reactions during activation.[6] Poor solubility in common SPPS solvents.[3] |
| Trityl (Trt) | Acid-labile protection. | Prevents dehydration during activation.[3][5] Good solubility.[3][4] | Can still allow for some level of aspartimide formation in sensitive sequences. |
| 4,4'-Dimethoxydityl (Dod) | Highly acid-labile protection with increased steric bulk. | Superior suppression of aspartimide formation. Excellent solubility. | Higher cost compared to Trt derivatives. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Acid-labile protection. | Effective at preventing side reactions during coupling.[6] | Can lead to alkylation of tryptophan residues during cleavage.[6] |
Table 2: Recommended Coupling Conditions for this compound
| Parameter | Recommendation |
| Coupling Reagent | HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma |
| Solvent | DMF or NMP |
| Equivalents of Amino Acid | 3 - 5 equivalents |
| Equivalents of Coupling Reagent | 3 - 5 equivalents |
| Equivalents of Base (e.g., DIPEA) | 6 - 10 equivalents |
| Reaction Time | 1 - 2 hours |
| Monitoring | Kaiser test or other colorimetric tests |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide on a rink amide resin.
1. Resin Preparation: a. Swell the resin (e.g., 100 mg, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel. b. Drain the DMF.
2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Incorporation of this compound): a. In a separate vial, dissolve this compound (e.g., 5 equivalents) and a coupling agent (e.g., HBTU, 4.9 equivalents) in DMF. b. Add the base (e.g., DIPEA, 10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time. f. Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
4. Subsequent Amino Acid Couplings: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection: a. After the final coupling, perform the Fmoc deprotection as described in step 2.
6. Peptide Cleavage and Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). c. Add the cleavage cocktail to the resin (e.g., 2 mL) and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the peptide pellet under vacuum.
Protocol 2: Analysis of Peptide Purity by RP-HPLC
1. Sample Preparation: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
2. HPLC Conditions: a. Column: C18 reverse-phase column. b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 5% to 95% B over 30 minutes. e. Flow Rate: 1 mL/min. f. Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis: a. Integrate the peak areas to determine the purity of the synthesized peptide. b. The presence of aspartimide-related impurities may be indicated by the appearance of pre- or post-peaks relative to the main product peak.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: SPPS workflow using this compound.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Fmoc-Asn(Dod)-OH in the Synthesis of Bioactive Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-asparagine (Fmoc-Asn(Dod)-OH) in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The use of the 4,4'-dimethoxybenzhydryl (Dod) protecting group on the side chain of asparagine is a critical strategy to prevent common side reactions and enhance the efficiency of peptide synthesis.
Introduction to this compound
This compound is a derivative of the amino acid asparagine where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide is protected by the acid-labile 4,4'-dimethoxybenzhydryl (Dod) group.
Key Advantages of the Dod Protecting Group:
-
Prevention of Side Reactions: During the activation of the carboxylic acid for coupling in SPPS, the unprotected side-chain amide of asparagine can undergo dehydration to form a nitrile. This is a significant side reaction that leads to the formation of impurities that are difficult to separate from the target peptide. The Dod group effectively prevents this dehydration.
-
Improved Solubility: Fmoc-Asn-OH has poor solubility in common SPPS solvents such as N,N-dimethylformamide (DMF). The bulky and organic-soluble Dod group significantly enhances the solubility of the amino acid derivative, facilitating easier handling and more efficient coupling reactions.
-
Acid Labile Cleavage: The Dod group is readily cleaved under standard acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups, typically with trifluoroacetic acid (TFA).
The use of side-chain protected asparagine derivatives like this compound has been shown to result in faster and more complete coupling reactions compared to their unprotected counterparts.
Applications in the Synthesis of Bioactive Peptides
While specific examples detailing the use of this compound are not abundant in publicly accessible literature, the principles of its application are well-established through the use of closely related dimethoxybenzhydryl (Mbh) and trimethoxybenzyl (Tmob) protecting groups. These derivatives have been successfully employed in the synthesis of challenging peptide sequences.
A notable example is the synthesis of the acyl carrier protein (65-74) fragment , a sequence known to be prone to aggregation and difficult to synthesize. The sequence is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH. A patent describing the synthesis of this peptide highlights the use of a protected asparagine derivative, Fmoc-Asn(Tmob)-OH, to achieve a high yield of the final product.[1][2] The use of a protected asparagine was crucial for the successful synthesis of this aggregation-prone peptide.
Another study investigating side reactions in asparagine coupling found that Fmoc-Asn(Mbh)-OH , a very similar protecting group to Dod, could be coupled rapidly and without side reactions using BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as the coupling reagent.[3] This suggests that uronium/phosphonium-based coupling reagents are highly effective for incorporating Dod-protected asparagine.
Experimental Protocols
The following protocols are based on established methods for Fmoc-SPPS and incorporate best practices for the use of side-chain protected asparagine derivatives.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The synthesis is performed on a solid support (resin), and the peptide chain is elongated in a stepwise manner.
Diagram of the General Fmoc-SPPS Workflow:
References
- 1. US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 2. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-Asn(Dod)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The primary obstacle is the propensity of the side-chain amide to undergo dehydration to a nitrile byproduct during the activation of the carboxylic acid, especially when using carbodiimide-based coupling reagents.[1][2] This side reaction can significantly reduce the yield and purity of the target peptide. To mitigate this, side-chain protecting groups are employed.
This document provides a detailed comparison of manual and automated synthesis methodologies for peptides containing asparagine, utilizing Fmoc-Asn(Dod)-OH , which is Nα-Fmoc-Nγ-(4,4′-dimethoxybenzhydryl)-L-asparagine. The dimethoxybenzhydryl (Dod) group offers a valuable strategy for protecting the asparagine side-chain, enhancing solubility and preventing undesirable side reactions.[3]
While the trityl (Trt) group is the most widely used protecting group for asparagine, the Dod group provides an alternative with its own distinct characteristics.[4][5] These application notes will provide detailed protocols for both manual and automated synthesis, a quantitative comparison of the two methods, and visualizations to aid in understanding the underlying chemical and workflow principles.
Key Considerations for Using this compound
The primary advantage of using this compound is the prevention of side-chain dehydration. The bulky Dod group shields the amide from reacting with coupling agents. Furthermore, like other benzhydryl-type protecting groups, the Dod group can improve the solubility of the protected amino acid derivative in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), compared to the poorly soluble unprotected Fmoc-Asn-OH.[4][6]
Data Presentation: A Quantitative Comparison
The choice between manual and automated peptide synthesis is often dictated by factors such as throughput, cost, reproducibility, and the desired purity of the final product. The following table summarizes representative quantitative data for the synthesis of a model peptide containing an Asn(Dod) residue, comparing the two methodologies.
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Synthesis Time (per cycle) | 45 - 130 minutes | 20 - 70 minutes | Automated systems, particularly those with microwave assistance, can significantly shorten cycle times.[7] |
| Typical Crude Purity | Variable (Operator Dependent) | Generally Higher & More Consistent | Automation minimizes human error, leading to more reproducible outcomes. |
| Typical Yield | Variable, potential for resin loss | Generally Higher & More Reproducible | Automated fluidic systems reduce the risk of resin loss during washing and reagent delivery steps. |
| Reagent Consumption | Potentially higher due to manual measurements | More precise and efficient reagent delivery | Automated synthesizers are programmed for precise reagent volumes, which can reduce waste. |
| Cost (Initial Investment) | Low | High | Manual synthesis requires basic laboratory equipment, while automated synthesizers represent a significant capital investment. |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized sequentially or in parallel) | Automated synthesizers are ideal for high-throughput screening and production.[7] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in both manual and automated Fmoc-based SPPS.
Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol is a generalized procedure for the manual synthesis of a peptide on a 0.1 mmol scale.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. The Dod group is acid-labile and will be removed during this step.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol provides a general outline for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and peptide sequence.
-
Resin Loading and Swelling: Load the appropriate resin into the reaction vessel of the synthesizer. The instrument will automatically perform a series of DMF washes to swell the resin.
-
Automated Synthesis Cycle: The synthesizer will automatically execute the following pre-programmed steps for each amino acid:
-
Fmoc Deprotection: A 20% piperidine in DMF solution is delivered to the reaction vessel. The reaction proceeds for a set time, often with a double deprotection protocol.
-
Washing: The resin is automatically washed multiple times with DMF.
-
Amino Acid Coupling: The synthesizer delivers the this compound solution, coupling agent (e.g., HCTU, DIC), and base (e.g., DIPEA) to the reaction vessel. The coupling reaction is allowed to proceed for a programmed time, which can be extended for sterically hindered residues. Some synthesizers may incorporate heating to improve coupling efficiency.
-
Washing: The resin is washed again with DMF and DCM.
-
-
Final Cleavage and Deprotection: Upon completion of the synthesis, the peptide-resin is typically removed from the synthesizer for manual cleavage as described in the manual protocol (Step 6). Some systems offer automated cleavage capabilities.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and workflows described in these application notes.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Prevention of asparagine side-chain dehydration using the Dod protecting group.
Caption: Decision workflow for choosing between manual and automated peptide synthesis.
Conclusion
The use of this compound is an effective strategy for the incorporation of asparagine into synthetic peptides, successfully preventing the common side reaction of side-chain dehydration. Both manual and automated SPPS methods can be employed for this purpose.
Manual synthesis offers a low-cost and flexible option suitable for small-scale synthesis and methods development. However, it is more labor-intensive and prone to operator-dependent variability.
Automated synthesis, on the other hand, provides superior reproducibility, higher throughput, and often results in higher purity and yield of the final peptide product. This makes it the preferred method for routine peptide production, the synthesis of long and complex peptides, and for applications in drug discovery and development. The choice between manual and automated synthesis will ultimately depend on the specific project requirements, including the scale of synthesis, desired purity, and available resources.
References
- 1. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound = 96.0 HPLC 113534-16-0 [sigmaaldrich.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for Monitoring Coupling Efficiency of Fmoc-Asn(Dod)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is paramount to achieving high purity and yield of the target peptide. The incorporation of asparagine (Asn) residues, particularly those with side-chain protecting groups, can present unique challenges. This document provides detailed application notes and protocols for monitoring the coupling efficiency of Fmoc-Asn(Dod)-OH, a derivative of asparagine where the side-chain amide is protected by the bis(4-methoxyphenyl)methyl (Dod, also commonly known as Dmab) group.
The Dod/Dmab protecting group is utilized for its orthogonality to the standard acid-labile tert-butyl (tBu) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.[1] It can be selectively cleaved under mild conditions using hydrazine, allowing for on-resin side-chain modification.[1] However, the use of asparagine derivatives, including this compound, is associated with potential side reactions, most notably aspartimide formation, which can lead to impurities that are difficult to separate from the desired product.[2] Therefore, careful monitoring of the coupling reaction is essential to ensure the integrity of the final peptide.
This guide outlines the principles of monitoring coupling efficiency, details potential side reactions, provides comprehensive experimental protocols, and offers troubleshooting strategies for the successful incorporation of this compound into synthetic peptides.
Principles of Monitoring Coupling Efficiency
The primary goal of monitoring is to detect the presence of unreacted free primary amines on the N-terminus of the growing peptide chain after the coupling step. A complete reaction signifies that all available amino groups have formed a peptide bond with the incoming amino acid. Several qualitative and quantitative methods are available for this purpose.
Qualitative Monitoring:
-
Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines in SPPS.[3] A positive result, indicated by a deep blue color, signifies the presence of unreacted amines and an incomplete coupling reaction.[3] A negative result (yellow or colorless) suggests that the coupling is complete.[3] It is important to note that the Kaiser test is not reliable for N-terminal proline residues (a secondary amine).
-
Chloranil Test: This test can be used as an alternative or a confirmation for the presence of primary and secondary amines. A positive result is indicated by a blue or green color.
Quantitative Monitoring:
-
HPLC Analysis of a Cleaved Resin Sample: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides lacking the intended asparagine residue) provides a quantitative measure of the coupling inefficiency.
-
UV Spectrophotometry of Fmoc Cleavage: The concentration of the dibenzofulvene-piperidine adduct released during the Fmoc deprotection step can be measured by UV spectrophotometry.[4] A consistent absorbance reading across synthesis cycles indicates efficient and complete coupling in the preceding steps.[4]
Potential Side Reactions
The coupling of asparagine derivatives is susceptible to several side reactions that can impact the purity and yield of the final peptide.
-
Aspartimide Formation: This is a significant side reaction, particularly with protecting groups like Dmab that can be susceptible to intramolecular cyclization.[2] The backbone amide nitrogen of the preceding amino acid can attack the side-chain ester linkage, forming a five-membered succinimide ring (aspartimide).[5] This intermediate can then be opened by a nucleophile (e.g., piperidine from the deprotection step or water) to yield a mixture of α- and β-aspartyl peptides, as well as racemized products, which are often difficult to separate chromatographically.[5] Sequences containing Asp-Gly or Asp-Ser are particularly prone to this side reaction.[6][7]
-
Dehydration of the Side-Chain Amide: During the activation of the carboxyl group of asparagine, the side-chain amide can be dehydrated to form a nitrile (β-cyanoalanine).[5] This is more common when using carbodiimide-based coupling reagents without additives like HOBt.[8] The use of a side-chain protecting group like Dod/Dmab significantly mitigates this side reaction.[9]
-
Racemization: Although less common with standard urethane-based protecting groups like Fmoc, racemization of the α-carbon can occur, especially with certain coupling reagents or under basic conditions.[10]
Caption: Mechanism of aspartimide formation from an Asn(Dod) residue.
Experimental Protocols
Coupling of this compound
This protocol describes a standard coupling procedure for this compound using HBTU/HCTU activation, which is generally effective for hindered amino acids and can help suppress side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU/HCTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Wash with DCM (3 times) and then again with DMF (3 times).
-
-
Monitoring:
-
Take a small sample of the resin beads (1-2 mg) for monitoring the coupling efficiency using the Kaiser test (see Protocol 4.2).
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, repeat steps 2-5 (double coupling).
-
-
Capping (optional):
-
If the coupling remains incomplete after double coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. This will prevent the formation of deletion peptides in subsequent steps.
-
Monitoring Coupling Efficiency with the Kaiser Test
Materials:
-
Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Kaiser Test Reagent B: 80% (w/v) phenol in ethanol.
-
Kaiser Test Reagent C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.
-
Peptide-resin sample from the coupling reaction.
-
Control resin with a free primary amine (e.g., deprotected Rink amide resin).
-
Heating block or water bath at 100-120°C.
-
Small test tubes.
Procedure:
-
Sample Preparation:
-
Place a small sample of the washed peptide-resin beads (1-2 mg) into a clean, dry test tube.
-
In a separate test tube, place a similar amount of the positive control resin.
-
In a third test tube, add only the reagents as a negative control.
-
-
Reagent Addition:
-
To each test tube, add 2-3 drops of Kaiser Test Reagent A.
-
Add 2-3 drops of Kaiser Test Reagent B.
-
Add 2-3 drops of Kaiser Test Reagent C.
-
-
Heating:
-
Heat the test tubes in a heating block or boiling water bath at 100-120°C for 3-5 minutes.
-
-
Observation and Interpretation:
-
Remove the test tubes and observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): The resin beads and the solution turn a deep blue or purple color. This indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The resin beads remain their original color, and the solution is yellow or colorless.
-
Weakly Positive: The solution is slightly blue, or only the beads are blue. This suggests a nearly complete reaction, but a recoupling step is recommended.
-
On-Resin Cleavage of the Dod/Dmab Protecting Group
The Dod/Dmab group is selectively cleaved using a solution of hydrazine in DMF.
Materials:
-
Peptide-resin with the Dod/Dmab-protected asparagine residue.
-
Hydrazine monohydrate (2-4% v/v) in DMF.
-
DMF, peptide synthesis grade.
-
Reaction vessel for SPPS.
Procedure:
-
Resin Preparation:
-
Wash the peptide-resin with DMF (3-5 times).
-
-
Dmab Cleavage:
-
Treat the resin with a solution of 2-4% hydrazine monohydrate in DMF.
-
Agitate the mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the resin and analyzing for the presence of the free side-chain amide. The reaction is typically complete within 1-2 hours. Multiple treatments may be necessary for complete removal.
-
-
Washing:
-
Drain the hydrazine solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
Caption: Workflow for coupling and monitoring of this compound.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the coupling of this compound.
| Parameter | Recommended Condition | Expected Outcome/Remark |
| Amino Acid Equivalents | 3-5 eq. | Higher excess may be needed for difficult sequences. |
| Coupling Reagent | HBTU/HCTU (3-5 eq.) | Provides high activation efficiency. |
| Base | DIPEA (6-10 eq.) | Use of a hindered base is crucial. |
| Additive | HOBt (3-5 eq.) | Recommended to suppress racemization and nitrile formation. |
| Solvent | DMF | Ensure high purity, amine-free grade. |
| Reaction Time | 1-2 hours | Extend to 4 hours or overnight if coupling is sluggish. |
| Temperature | Room Temperature | Elevated temperatures may increase the risk of side reactions. |
| Kaiser Test (after 1st coupling) | Yellow (negative) | Indicates >99.5% coupling efficiency. |
| Blue (positive) | Indicates incomplete coupling; proceed to recoupling. | |
| Double Coupling | Recommended if 1st is incomplete | Usually sufficient to drive the reaction to completion. |
| Crude Peptide Purity | Sequence-dependent | Proper monitoring and mitigation of side reactions can yield purities >80%. |
| Dmab Cleavage Reagent | 2-4% Hydrazine in DMF | Provides selective cleavage on-resin. |
| Dmab Cleavage Time | 1-2 hours | Monitor for completion. |
Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Positive Kaiser test after coupling | - Steric hindrance- Aggregation of the peptide chain- Inefficient activation | - Perform a double coupling.- Use a more potent coupling reagent like HATU.- Add chaotropic salts (e.g., LiCl) to disrupt aggregation.- Perform the coupling at a slightly elevated temperature (e.g., 40°C), monitoring for racemization. |
| Presence of deletion sequences in final peptide | Incomplete coupling that was not addressed. | - Always perform a Kaiser test after coupling Asn derivatives.- Implement a capping step after an incomplete coupling to terminate unreacted chains. |
| Presence of α- and β-aspartyl isomers | Aspartimide formation. | - Add HOBt to the piperidine deprotection solution (e.g., 20% piperidine, 0.1 M HOBt in DMF).- Use a milder base for Fmoc deprotection, such as 20% piperazine in DMF.- Minimize the time the peptide is exposed to basic conditions. |
| Presence of a peak with -17 Da in mass spectrum | Dehydration of the side-chain amide to a nitrile. | - Ensure the use of an activating agent with an additive like HOBt.- Avoid carbodiimide reagents without additives. |
| Incomplete removal of the Dod/Dmab group | Insufficient reaction time or reagent concentration. | - Increase the hydrazine concentration or the reaction time.- Perform multiple hydrazine treatments. |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. nbinno.com [nbinno.com]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Asparagine Side Reactions in Fmoc SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of side reactions involving asparagine residues during Fmoc solid-phase peptide synthesis (SPPS). While the query specifically mentioned Fmoc-Asn(Dod)-OH, the Dioxocyclohexylidene (Dod) group is not a standard protecting group for asparagine. This guide will focus on the industry-standard solution, Fmoc-Asn(Trt)-OH , as the principles of using a bulky side-chain protecting group are analogous.
Understanding Asparagine Side Reactions
A common misconception is the term "aspartimide formation" in relation to asparagine (Asn). Aspartimide formation is a base-catalyzed cyclization side reaction specific to Aspartic Acid (Asp) residues, which can lead to epimerization and the formation of β-peptides.[1][2][3]
The primary side reaction for Asparagine (Asn) during Fmoc SPPS is the dehydration of the side-chain amide to form a nitrile (-C≡N) . This typically occurs during the activation step of the carboxyl group, especially when using carbodiimide-based reagents like DCC or DIC.[4] This results in a mass loss of 18 Da in the final peptide, creating a significant and often difficult-to-remove impurity.
The use of a protecting group on the side-chain amide of asparagine, such as the bulky Trityl (Trt) group, is the most effective strategy to prevent this dehydration.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing a significant impurity with a mass of -18 Da from my target peptide. What is causing this?
A1: An impurity with a mass loss of 18 Da is characteristic of the dehydration of the asparagine side-chain amide to a nitrile. This side reaction is most prevalent under the following conditions:
-
Use of Unprotected Asparagine: Using Fmoc-Asn-OH without side-chain protection.
-
Activation Method: Employing carbodiimide-based coupling reagents (e.g., DCC, DIC) is known to promote this side reaction.[4]
-
Prolonged Activation: Leaving the activation mixture for an extended period before adding it to the resin can increase the level of dehydration.
Solution: The most reliable solution is to use Fmoc-Asn(Trt)-OH . The bulky trityl group physically shields the side-chain amide, preventing dehydration during activation.
Q2: My peptide purity is low, and I suspect incomplete coupling of the Fmoc-Asn(Trt)-OH residue. What can I do?
A2: While Fmoc-Asn(Trt)-OH is highly effective, its bulky nature can sometimes lead to slower coupling kinetics.
-
Double Coupling: Perform a second coupling step to ensure the reaction goes to completion. After the initial coupling, drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated Fmoc-Asn(Trt)-OH.
-
Extend Coupling Time: Increase the coupling time from the standard 1-2 hours to 3-4 hours.[5]
-
Choice of Coupling Reagent: Use highly efficient aminium-based coupling reagents like HBTU, HATU, or HCTU, which are generally very effective for coupling bulky amino acids.[6]
-
Monitor the Coupling: Perform a Kaiser test or other qualitative test after the coupling step to ensure the absence of free primary amines before proceeding to the next deprotection step.
Q3: After TFA cleavage, my mass spectrometry results suggest the Trityl group was not completely removed. How can I ensure complete deprotection?
A3: Incomplete removal of the Trityl group is a known issue, particularly when the Asn(Trt) residue is located at or near the N-terminus of the peptide.[4]
-
Extend Cleavage Time: The standard 1-hour cleavage may be insufficient. Extend the cleavage time in the TFA cocktail to 2-3 hours.
-
Optimize Scavengers: Ensure your cleavage cocktail contains effective scavengers for the trityl cation. Triisopropylsilane (TIS) is highly effective. A standard "Reagent B" cocktail is often sufficient.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Fmoc-Asn(Trt)-OH over unprotected Fmoc-Asn-OH?
A1: The primary advantages are:
-
Prevention of Side Reactions: It effectively prevents the dehydration of the side-chain amide to a nitrile, resulting in significantly purer crude peptides.[4]
-
Improved Solubility: Fmoc-Asn(Trt)-OH has much better solubility in common SPPS solvents like DMF and NMP compared to Fmoc-Asn-OH, which can be difficult to dissolve. This leads to more efficient and reliable coupling steps.[4]
Q2: Can I use any coupling reagent with Fmoc-Asn(Trt)-OH?
A2: Yes, Fmoc-Asn(Trt)-OH is compatible with all common coupling reagents. Because the side chain is protected, you can even use carbodiimide reagents, although aminium-based reagents (HBTU, HATU, HCTU) are generally recommended for their speed and efficiency, especially given the steric bulk of the protected residue.[6]
Q3: Is Fmoc-Asn(Trt)-OH suitable for use in automated microwave peptide synthesizers?
A3: Absolutely. Fmoc-Asn(Trt)-OH is the standard building block for incorporating asparagine in automated synthesis, including microwave-assisted protocols. Its high solubility and the stability of the Trt group are well-suited for automated processes. However, be mindful that elevated temperatures in microwave synthesis can sometimes exacerbate side reactions if not properly controlled.
Q4: How do I prepare the cleavage cocktail for a peptide containing Asn(Trt) and other sensitive residues like Cys(Trt) or Met?
A4: A robust cleavage cocktail is essential. "Reagent K" or "Reagent B" are common choices.
| Reagent Cocktail | Composition | Primary Use |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | General purpose, good for scavenging Trt groups. Not for Met-containing peptides. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Protects sensitive residues like Cys, Met, and Trp from modification. |
Data sourced from common peptide synthesis protocols.[7]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 15-30 minutes to remove the N-terminal Fmoc group.[6] Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents), a coupling reagent like HCTU (3-5 eq.), and a base like DIPEA or Collidine (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Removal: If necessary, remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Preparation: Wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Prepare a cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS). Add the cocktail to the resin (approx. 10 mL per gram of resin).[7]
-
Incubation: Stopper the reaction vessel and allow it to stand at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 10-fold volume of cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, wash the pellet with more cold ether, and dry the crude peptide product under vacuum.
Visualizations
Figure 1. Mechanism of asparagine side-chain dehydration to a nitrile during activation.
Figure 2. Prevention of dehydration using the Trityl protecting group on the asparagine side chain.
Figure 3. Workflow for incorporating an Fmoc-Asn(Trt)-OH residue during an SPPS cycle.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. nbinno.com [nbinno.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Coupling Yield with Fmoc-Asn(Dod)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low coupling yield and other issues encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Asn(Dod)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Dod protecting group on this compound?
The 4,4'-dimethoxydityl (Dod) group is a trityl-type protecting group for the side-chain amide of asparagine. Its primary function is to prevent a common side reaction during peptide synthesis: the dehydration of the amide side chain to form a nitrile adduct, particularly when using carbodiimide-based coupling reagents.[1][2][3] This side reaction can lead to impurities that are difficult to remove. Additionally, side-chain protection can improve the solubility of the amino acid derivative in common SPPS solvents.[2][3][4]
Q2: I am observing a low coupling yield with this compound, indicated by a positive Kaiser test. What are the likely causes?
Several factors can contribute to low coupling efficiency with this compound:
-
Steric Hindrance: The bulky nature of the Dod protecting group, combined with the Fmoc group, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[5][6] This is a common issue with bulky amino acid derivatives.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin support. This can physically block the reactive sites, leading to incomplete coupling.[7]
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered this compound.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling, resulting in a deletion sequence.
-
Poor Reagent/Solvent Quality: The purity and dryness of reagents and solvents, especially DMF, are critical for successful peptide synthesis.[8][9]
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more powerful onium salt-based coupling reagents are generally recommended over standard carbodiimides like DIC alone.
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Notes |
| Uronium/Aminium Salts | HATU, HCTU, TBTU | Very High | Highly efficient and fast-acting. A slight excess of the amino acid over the coupling reagent is recommended to prevent potential side reactions like N-terminal guanidinylation.[10][11] |
| Phosphonium Salts | PyBOP, PyAOP | High | Also very effective for difficult couplings and do not pose a risk of guanidinylation.[10] |
| Carbodiimides + Additives | DIC + HOBt or Oxyma Pure | Moderate to High | While the addition of HOBt or Oxyma Pure improves efficiency and reduces side reactions, this combination may still be less effective for highly hindered couplings compared to onium salts.[5][10][11] |
Q4: If my initial coupling fails, what is the first troubleshooting step I should take?
If a Kaiser test indicates incomplete coupling, the most direct and common first step is to perform a double coupling . This involves draining the reaction vessel after the initial coupling, washing the resin with DMF, and then repeating the coupling step with a fresh solution of activated this compound. This increases the reaction time and exposes the unreacted sites to fresh reagents, often driving the reaction to completion.
Q5: Can I increase the temperature to improve the coupling yield?
Yes, increasing the reaction temperature (e.g., to 40-50°C) can enhance the coupling kinetics for sterically hindered residues. However, this should be done with caution as elevated temperatures can increase the risk of side reactions, including racemization.[6]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action(s) |
| Positive Kaiser test after a single coupling | Incomplete coupling due to steric hindrance or aggregation. | 1. Perform a double coupling with fresh reagents. 2. Extend the initial coupling time to 2-4 hours. |
| Kaiser test remains positive after double coupling | Severe steric hindrance or aggregation; suboptimal activation. | 1. Switch to a more potent coupling reagent like HATU or HCTU . 2. Increase the excess of this compound and coupling reagent to 3-5 equivalents. 3. Consider increasing the reaction temperature to 40-50°C. |
| Mass spectrometry shows a deletion of the Asn residue | Complete failure of the coupling reaction. | 1. Implement the "High-Efficiency Coupling Protocol" (see below). 2. If the sequence is prone to aggregation, consider using a chaotropic salt (e.g., 0.5 M LiCl in DMF) or switching to a solvent like NMP.[7] |
| Low purity of the final crude peptide | Accumulation of side products or incomplete reactions throughout the synthesis. | 1. Ensure high-purity reagents and anhydrous, amine-free DMF. 2. Verify the completeness of each deprotection and coupling step using the Kaiser test. 3. Consider capping unreacted amines with acetic anhydride after a difficult coupling to prevent the formation of deletion sequences. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in high-purity DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test (see Protocol 3) to check for completion. If the test is positive, consider a second coupling.
Protocol 2: High-Efficiency Coupling for Difficult Sequences
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 2 hours. For very difficult couplings, the temperature can be raised to 40°C.
-
Monitoring and Recoupling: Perform a Kaiser test. If it is positive, drain the vessel, wash with DMF (3 times), and repeat step 3 with a fresh activation mixture (double coupling).
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) before proceeding to the next deprotection step.
Protocol 3: Kaiser Test (Ninhydrin Test)
This test is used to qualitatively detect the presence of free primary amines on the resin.
-
Reagent Preparation:
-
Solution A: 5g Ninhydrin in 100 mL ethanol.
-
Solution B: 80g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
-
Interpretation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Visualizations
Caption: Troubleshooting workflow for low this compound coupling yield.
Caption: Simplified workflow for the activation and coupling of this compound.
Caption: Prevention of nitrile side reaction by using the Dod protecting group.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
Optimizing cleavage conditions for Fmoc-Asn(Dod)-OH
Welcome to the technical support center for Fmoc-Asn(Dod)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal cleavage conditions and to troubleshoot common issues encountered during the use of this reagent in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the role of the Dod protecting group on this compound?
The 4,4'-dimethoxydityl (Dod) group is a side-chain protecting group for the amide functionality of asparagine. It is a derivative of the trityl (Trt) group and is designed to be labile under acidic conditions, making it suitable for standard Fmoc-based solid-phase peptide synthesis workflows. Its primary functions are to enhance the solubility of the Fmoc-amino acid and to prevent potential side reactions associated with the asparagine side chain during peptide synthesis, such as dehydration.
Q2: How is the Dod group cleaved from the peptide?
The Dod group is removed during the final cleavage step of SPPS, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
Q3: What is the recommended cleavage cocktail for peptides containing Asn(Dod)?
A standard and effective cleavage cocktail for peptides containing Asn(Dod) and other acid-labile protected residues is a mixture of TFA, triisopropylsilane (TIS), and water. TIS acts as a scavenger to trap the carbocations generated from the cleavage of the Dod and other protecting groups, thereby preventing unwanted side reactions.
Q4: Are there any known side reactions specific to the cleavage of Asn(Dod)?
During the acid-mediated cleavage of the Dod group, the primary concern is the potential for re-attachment of the liberated carbocation to sensitive residues in the peptide chain, such as tryptophan or methionine. The use of appropriate scavengers is crucial to mitigate this risk. While side reactions like aspartimide formation can occur with asparagine residues, this is more commonly observed under the basic conditions of Fmoc deprotection rather than the acidic conditions of final cleavage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of peptides synthesized with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete Cleavage: The Dod group, particularly if located at the N-terminus, may require a longer reaction time for complete removal. | - Extend the cleavage reaction time to 2-4 hours. - Ensure the use of fresh, high-quality TFA. - Perform a small-scale trial cleavage to optimize the reaction time for your specific peptide sequence. |
| Peptide Precipitation in Cleavage Cocktail: Highly hydrophobic peptides may precipitate in the cleavage mixture, leading to incomplete reaction. | - If precipitation is observed, consider adding a small amount of a co-solvent like dichloromethane (DCM) to the cleavage cocktail to improve solubility. | |
| Presence of Side Products in Final Peptide | Alkylation of Sensitive Residues: Reactive carbocations generated from the cleavage of the Dod group and other protecting groups can alkylate sensitive amino acids like Tryptophan (Trp) or Tyrosine (Tyr). | - Ensure an adequate concentration of scavengers in the cleavage cocktail. Triisopropylsilane (TIS) is highly effective at quenching carbocations. - For peptides containing multiple sensitive residues, a more comprehensive scavenger cocktail may be necessary. |
| Oxidation of Sensitive Residues: Methionine (Met) or Cysteine (Cys) residues can be oxidized during cleavage. | - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a reducing scavenger, such as 1,2-ethanedithiol (EDT), to the cleavage cocktail if oxidation is a significant issue. | |
| Difficulty in Peptide Precipitation | Peptide Solubility in Ether: Some peptides, particularly those that are short or hydrophilic, may not precipitate efficiently in cold diethyl ether. | - Try precipitating the peptide in a different cold solvent, such as methyl-tert-butyl ether (MTBE). - Concentrate the TFA solution under a gentle stream of nitrogen before adding the cold ether to increase the peptide concentration. - Ensure the ether is sufficiently cold (-20°C) to maximize precipitation. |
Data Presentation
The selection of an appropriate cleavage cocktail is critical for achieving high yield and purity. The following table summarizes common cleavage cocktails and their suitability for peptides containing this compound.
| Cleavage Cocktail | Composition (v/v/v) | Recommended For | Notes |
| Standard (Reagent B-like) | 90% TFA / 5% H₂O / 5% TIS | Peptides without highly sensitive residues. | A good general-purpose cleavage cocktail for peptides containing trityl-based protecting groups like Dod.[1] |
| For Tryptophan-containing Peptides | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | Peptides containing Trp, Met, or Cys to minimize side reactions. | EDT is an effective scavenger for protecting tryptophan and reducing oxidation. |
| Minimal Scavenger | 95% TFA / 5% H₂O | Peptides containing only Arg(Pbf) and no other sensitive residues. | Should be used with caution as the lack of a carbocation scavenger increases the risk of side reactions with the Dod group. |
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Containing Asn(Dod)
This protocol is suitable for most peptides synthesized using this compound that do not contain other highly sensitive amino acids.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl-tert-butyl ether
-
Reaction vessel with a sintered glass filter
-
Collection tube
-
Centrifuge
Procedure:
-
Resin Preparation:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 1 min) to swell the resin and remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, freshly prepare the cleavage cocktail. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Carefully mix:
-
1.8 mL TFA
-
0.1 mL TIS
-
0.1 mL Deionized Water
-
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. For peptides with N-terminal Asn(Dod), extending the time to 3-4 hours may be beneficial.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through the sintered glass filter into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate tube, add cold diethyl ether or methyl-tert-butyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently stirring. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleavage by-products.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and mass spectrometry to determine purity and identity.
-
Visualizations
Caption: General workflow for the cleavage and deprotection of peptides containing Asn(Dod).
Caption: Troubleshooting decision tree for cleavage of peptides with Asn(Dod).
References
Technical Support Center: Troubleshooting Incomplete Deprotection in Peptide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It provides troubleshooting advice and frequently asked questions (FAQs) to address issues related to incomplete deprotection of amino acid side chains, with a specific clarification on the role of 3,6-dioxa-1,8-octanedithiol (DODT).
Frequently Asked Questions (FAQs)
Q1: I am experiencing incomplete removal of the "Dod protecting group." How can I troubleshoot this?
A1: This is a common point of confusion. It is important to clarify that "Dod" is not a protecting group. You are likely referring to DODT (3,6-dioxa-1,8-octanedithiol), which is a scavenger used in the final cleavage cocktail of Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its role is not to protect a functional group, but to "scavenge" or trap reactive carbocations that are released from the actual side-chain protecting groups (like tBu, Boc, Trt) during the acid-mediated cleavage step.[2][3] These carbocations, if not neutralized, can lead to undesired side reactions with sensitive amino acid residues such as Tryptophan, Tyrosine, Methionine, and Cysteine.[4][5]
DODT is favored in many labs because it is an effective, nearly odorless substitute for pungent thiol-based scavengers like 1,2-ethanedithiol (EDT).[1][6] Therefore, the issue you are facing is not the incomplete removal of DODT, but rather the incomplete cleavage of one or more of the acid-labile side-chain protecting groups from your peptide. The following questions in this guide will help you troubleshoot the root cause of this problem.
Q2: How can I confirm that the deprotection of my peptide is incomplete?
A2: Incomplete deprotection is typically diagnosed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7][8]
-
Reversed-Phase HPLC (RP-HPLC): Incompletely deprotected peptides are more hydrophobic due to the remaining protecting groups. They will typically appear as distinct, later-eluting peaks compared to the main product peak.[7]
-
Mass Spectrometry (MS): This is the most definitive method. You will observe species with a higher mass than the expected molecular weight of your fully deprotected peptide.[9] The mass difference will correspond to the molecular weight of the uncleaved protecting group(s).
Table 1: Common Protecting Groups and Corresponding Mass Additions
| Amino Acid(s) | Protecting Group | Abbreviation | Mass of Protecting Group (Da) |
| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | 252.3 |
| Asp, Glu, Ser, Thr, Tyr | tert-Butyl | tBu | 56.1 |
| Lys, Trp | tert-Butoxycarbonyl | Boc | 100.1 |
| Asn, Cys, Gln, His | Trityl | Trt | 242.3 |
Q3: My analysis confirms incomplete deprotection. What are the common causes?
A3: Several factors can lead to incomplete removal of side-chain protecting groups during the final cleavage step. The most common causes are related to the cleavage cocktail, reaction conditions, and the nature of the peptide sequence itself.
-
Cleavage Cocktail Issues:
-
Degraded Reagents: Trifluoroacetic acid (TFA) is hygroscopic and its concentration can decrease over time. Scavengers can also degrade. Always use fresh, high-quality reagents.
-
Inappropriate Scavenger Mix: The choice and ratio of scavengers are critical and depend on the peptide's amino acid composition.[10][11] For example, peptides with multiple Arginine(Pbf) residues may require longer cleavage times or specific scavenger cocktails to ensure complete removal.[12]
-
Insufficient Volume: The volume of the cleavage cocktail may be insufficient to fully swell and penetrate the resin beads, leading to incomplete reactions.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Reaction Time: While 2-3 hours is standard, "difficult" or long peptides may require extended cleavage times (e.g., 4-6 hours).[13] It is often useful to perform a small-scale test cleavage to optimize the duration.
-
Low Temperature: Cleavage reactions are typically performed at room temperature. A significant drop in ambient temperature can slow down the reaction rate.
-
-
Peptide and Resin-Related Issues:
-
Poor Resin Swelling: If the resin is not adequately swollen, reagents cannot efficiently access all the peptide chains. Ensure the resin is washed and swollen in an appropriate solvent (like DCM) before adding the cleavage cocktail.
-
Aggregation: "Difficult sequences," particularly those rich in hydrophobic residues, can aggregate on the solid support, hindering reagent access.[14]
-
Steric Hindrance: Protecting groups on residues within sterically hindered regions of the peptide may be more difficult to remove.
-
Troubleshooting Guides
Guide 1: Optimizing the Cleavage Protocol
If you have identified incomplete deprotection, follow these steps to optimize your procedure.
Step 1: Verify Reagent Quality and Composition
-
Use fresh, high-purity Trifluoroacetic acid (TFA).
-
Ensure scavengers are not expired and have been stored correctly.
-
Prepare the cleavage cocktail immediately before use.[15]
Step 2: Select the Appropriate Cleavage Cocktail The composition of the cleavage cocktail is critical. Below are some standard cocktails used in Fmoc-SPPS. DODT can be substituted for EDT in these mixtures to reduce odor.[1]
Table 2: Common TFA Cleavage Cocktails for Fmoc-SPPS
| Cocktail Name | Composition (v/v/w) | Target Residues & Notes |
| Standard (TFA/TIS/H₂O) | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | General purpose. TIS is a good scavenger for Trt and reduces Met oxidation. |
| Reagent K [4] | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Excellent for peptides containing Trp, Tyr, Met, and Cys. Phenol and thioanisole are effective scavengers for tBu and Pbf cations. |
| Reagent R [15] | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Particularly suited for peptides with Arg(Pbf/Pmc) residues. |
| "Odorless" Cocktail [6] | TFA (94%), TIS (2.5%), Water (2.5%), DODT (1.0%) | A good general-purpose alternative to the standard cocktail to avoid the odor of thiols. |
Step 3: Optimize Reaction Time and Temperature
-
Extend the cleavage time. For a peptide that shows incomplete deprotection after 2 hours, try a 4-hour cleavage.
-
If still unsuccessful, the peptide can be precipitated, washed, and subjected to a second, fresh cleavage cocktail treatment.[13]
-
Ensure the reaction is performed at a stable room temperature (20-25°C).
Step 4: Improve Resin Swelling and Reagent Access
-
Before cleavage, wash the dried peptide-resin with Dichloromethane (DCM) to ensure it is fully swollen.
-
Use a sufficient volume of cleavage cocktail (typically 10 mL per gram of resin) to ensure all beads are fully immersed and agitated.[15]
Visualizations
Global Deprotection Workflow in Fmoc-SPPS
Caption: Global deprotection workflow in Fmoc-SPPS.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting decision tree for incomplete deprotection.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for most standard peptides without multiple "difficult" residues.
-
Resin Preparation: After final Fmoc deprotection, wash the peptide-resin (0.1 mmol scale) thoroughly with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.[13]
-
Cleavage Cocktail Preparation: In a fume hood, prepare 2 mL of a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v). For an odorless alternative, use TFA/TIS/Water/DODT (94:2.5:2.5:1.0 v/v).[6] Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).
-
Cleavage Reaction: Add the freshly prepared cocktail to the dry peptide-resin. Agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate in a cold centrifuge tube.
-
Peptide Precipitation: Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers and TFA.
-
Drying: Dry the final peptide pellet under vacuum. The peptide is now ready for analysis and purification.
Protocol 2: Analysis of Incomplete Deprotection by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto a C18 reversed-phase HPLC column. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at 210-230 nm.[8]
-
MS Analysis: Couple the HPLC eluent to a mass spectrometer. Acquire mass spectra across the entire chromatogram.
-
Data Interpretation:
-
Identify the peak corresponding to your target peptide's expected mass.
-
Examine the masses of later-eluting or shouldered peaks.
-
Calculate the mass difference between these impurity peaks and the target peak. Compare this difference to the masses of common protecting groups (see Table 1) to identify the source of incomplete deprotection.[9]
-
References
- 1. The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of Dodt as a Non-Malodorous Scavenger in Fmoc-Based Pepti...: Ingenta Connect [ingentaconnect.com]
- 3. biotage.com [biotage.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. almacgroup.com [almacgroup.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Technical Support Center: Fmoc-Asn(Dod)-OH Stability and Asparagine-Related Side Reactions in Prolonged Peptide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols regarding the stability of Fmoc-Asn(Dod)-OH and the management of asparagine-related side reactions during prolonged Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a side-chain protecting group necessary for asparagine in SPPS?
This compound is an N-α-Fmoc-protected L-asparagine derivative where the side-chain amide is protected by a 4,4'-dimethoxybenzhydryl (Dod) group. During Fmoc-based SPPS, which involves repeated exposure to basic conditions for Fmoc group removal, asparagine residues are susceptible to two major side reactions:
-
Dehydration: The side-chain amide can be dehydrated to form a β-cyanoalanine residue, especially during the activation step with carbodiimide reagents. This results in a peptide with a mass difference of -18 Da.
-
Aspartimide Formation: The backbone amide nitrogen of the C-terminally adjacent amino acid can attack the side-chain carbonyl of asparagine, forming a five-membered succinimide ring known as an aspartimide. This is particularly problematic in sequences with sterically unhindered adjacent residues like Glycine (Asn-Gly).[1] The aspartimide intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as racemization.[2]
Side-chain protection with a bulky group like Dod or Trityl (Trt) sterically hinders these side reactions, leading to a significantly purer crude peptide product. Additionally, these protecting groups improve the solubility of the Fmoc-asparagine derivative in common SPPS solvents like DMF and NMP.[3]
Q2: What are the main side reactions involving asparagine during prolonged SPPS and how can I detect them?
The two primary side reactions are dehydration and aspartimide formation .
-
Dehydration Detection: This is primarily detected by mass spectrometry (MS) of the crude peptide. The dehydrated product will exhibit a mass that is 18 Da less than the target peptide mass (loss of H₂O).
-
Aspartimide Formation Detection: This is more challenging to detect as the initial aspartimide formation is a mass-neutral rearrangement. The subsequent hydrolysis of the aspartimide ring back to aspartyl peptides also results in products with the same mass as the desired peptide. However, nucleophilic attack by piperidine on the aspartimide intermediate will form piperidide adducts, which can be detected by MS as peaks with a mass increase of +84 Da (M+85 - H). The presence of multiple peaks with similar retention times around the main product peak in the HPLC chromatogram, some of which may correspond to the mass of the desired peptide (α- and β-isomers), is also indicative of aspartimide formation.
Q3: How does the Dod protecting group compare to the more common Trityl (Trt) group for asparagine side-chain protection?
Both Dod (4,4'-dimethoxybenzhydryl) and Trt (triphenylmethyl) are bulky, acid-labile protecting groups that effectively prevent side-chain dehydration and reduce aspartimide formation.
-
Acid Lability: The Dod group is generally more acid-labile than the Trt group due to the electron-donating methoxy groups, which stabilize the carbocation formed during cleavage. This can be an advantage, allowing for milder cleavage conditions. However, it also means it might be less stable during prolonged syntheses where repeated mild acid treatments might be used for other purposes.
-
Cleavage: Both groups are typically removed during the final trifluoroacetic acid (TFA) cleavage step. The cleavage of the Trt group can be sluggish, especially when the Asn(Trt) residue is at the N-terminus of the peptide, sometimes requiring extended cleavage times of up to 2-4 hours.[4][5] While specific kinetic data for Dod cleavage under various conditions is less commonly published, its higher acid lability suggests potentially faster and more complete removal.
-
Performance: Both groups significantly improve the quality of crude peptides containing asparagine. The choice between them may depend on the specific peptide sequence, the overall synthetic strategy, and the desired cleavage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Mass spec shows a significant peak at (M-18 Da). | Dehydration of the asparagine side chain to β-cyanoalanine. This is common when using unprotected Fmoc-Asn-OH with carbodiimide coupling reagents (e.g., DIC, DCC). | 1. Use a side-chain protected asparagine derivative: Employ this compound or Fmoc-Asn(Trt)-OH. This is the most effective solution. 2. Change coupling reagent: If using unprotected Asn, switch from carbodiimides to aminium/uronium-based reagents like HBTU, HATU, or PyBOP, which are less prone to causing dehydration. |
| Complex HPLC profile with multiple peaks around the target mass, including potential M+84 Da peaks. | Aspartimide formation and subsequent rearrangement to α- and β-peptides, and formation of piperidide adducts. This is prevalent in Asn-Gly, Asn-Ser, and Asn-Asn sequences.[1] | 1. Utilize this compound or Fmoc-Asn(Trt)-OH: The steric bulk of the protecting group will significantly suppress aspartimide formation. 2. Modify Fmoc-deprotection conditions: For unprotected or less-effectively protected Asn, reduce the basicity of the deprotection solution. Consider using 20% piperidine with an additive like 0.1 M HOBt, or switch to a weaker base like 5% piperazine. 3. Reduce temperature: If using microwave-assisted SPPS, lower the temperature during coupling and deprotection steps. |
| Incomplete cleavage of the Dod/Trt protecting group. | Insufficient cleavage time or inappropriate scavenger cocktail. N-terminal Asn(Trt) is known to be slowly deprotected.[4] | 1. Extend cleavage time: Increase the TFA cleavage duration to 2-4 hours, especially for N-terminal protected Asn. 2. Optimize scavenger cocktail: Use a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5). Triisopropylsilane (TIS) is an effective scavenger for the released benzhydryl or trityl cations.[5] |
| Poor coupling efficiency of this compound or Fmoc-Asn(Trt)-OH. | Steric hindrance from the bulky side-chain protecting group. | 1. Increase coupling time: Extend the coupling reaction time to 2-4 hours. 2. Use a more potent coupling reagent: Employ HATU or PyBOP for activation. 3. Double couple: Perform a second coupling step to ensure complete reaction. 4. Monitor completion: Use a Kaiser test to confirm the completion of the coupling reaction. |
Data Presentation
Table 1: Comparative Performance of Common Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Potential Disadvantages & Side Reactions | Recommended Cleavage Conditions |
| None (Fmoc-Asn-OH) | Low cost. | Highly susceptible to side-chain dehydration with carbodiimides. Prone to aspartimide formation in susceptible sequences. Poor solubility in DMF/NMP.[3] | N/A |
| Trityl (Trt) | Widely used and well-documented. Effectively prevents dehydration. Significantly reduces aspartimide formation. Improves solubility.[3] | Steric hindrance can slow coupling reactions. Cleavage can be slow, especially at the N-terminus (2-4 hours required).[4][5] | Standard TFA cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 1-4 hours. |
| 4,4'-dimethoxybenzhydryl (Dod) | Higher acid lability than Trt may allow for faster and more complete cleavage. Effectively prevents dehydration and reduces aspartimide formation. | Less published data on performance in very long and difficult sequences compared to Trt. | Standard TFA cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O). Cleavage is expected to be faster than Trt. |
| 2,4,6-trimethoxybenzyl (Tmob) | Reported to have good solubility and couple without side reactions.[6] Rapidly cleaved by TFA (t½ < 1 min).[6] | Less commonly used than Trt or Dod. | 95% TFA for 2 hours is sufficient for complete removal.[6] |
Experimental Protocols
Protocol 1: Coupling of this compound during Fmoc SPPS
This protocol outlines a standard procedure for incorporating this compound into a peptide sequence using HBTU activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric bulk of the Dod group, a longer coupling time may be necessary.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Analysis of Crude Peptide for Asparagine-Related Side Products
This protocol describes the analysis of the cleaved peptide by RP-HPLC and Mass Spectrometry.
Materials:
-
Crude, dried peptide
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent, such as 50% ACN in water.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Look for the main product peak and any significant impurity peaks. Aspartimide-related byproducts (α- and β-isomers) often appear as closely eluting pre- or post-peaks to the main product.
-
-
Mass Spectrometry Analysis:
-
Analyze the crude peptide solution by MS to determine the molecular weights of the components.
-
Confirm the mass of the main peak corresponds to the theoretical mass of the target peptide.
-
Search for masses corresponding to potential side products:
-
Dehydration: [M - 18 Da]
-
Piperidide Adduct: [M + 84 Da]
-
Incomplete Dod/Trt removal: [M + Dod group mass] or [M + Trt group mass]
-
-
Mandatory Visualizations
Asparagine Side Reactions
Caption: Chemical pathways for asparagine side reactions in SPPS.
Troubleshooting Workflow for Asparagine Stability
Caption: Decision workflow for mitigating asparagine side reactions.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Asparagine Stability in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the challenges of incorporating asparagine (Asn) in solid-phase peptide synthesis (SPPS), with a specific focus on the impact of piperidine treatment.
A Note on Asn(Dod): While your query specified the 2,2-dioxo-1,2,3-oxathiazolidine (Dod) protecting group for asparagine, a comprehensive review of scientific literature and chemical supplier databases reveals a lack of specific technical data, stability studies, or established protocols for this particular group in the context of piperidine treatment. Commercial listings for "Fmoc-Asn(Dod)-OH" are either discontinued or use "Dod" as a synonym for other established protecting groups like Mbh. The Dod group belongs to the sulfamidate class, which is generally stable to basic conditions like piperidine treatment.
This guide will therefore address the well-documented challenges associated with asparagine stability during Fmoc-based SPPS, as these are the most probable issues encountered when working with any Asn derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving asparagine during Fmoc-SPPS?
A1: The two main side reactions are:
-
Side-chain Dehydration: During the carboxyl activation step, particularly with carbodiimide reagents like DCC or DIC, the asparagine side-chain amide can dehydrate to form a β-cyano-alanine residue. This results in a mass loss of 18 Da in the final peptide.[1]
-
Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs during the Fmoc-deprotection step with piperidine.[2] The backbone amide nitrogen attacks the side-chain carbonyl, forming a five-membered succinimide ring. This can lead to several unwanted byproducts, including racemization of the aspartic acid residue and the formation of α- and β-peptides upon ring-opening.[2]
Q2: How does piperidine treatment affect asparagine stability?
A2: Piperidine, the standard base used for Fmoc group removal, is the primary catalyst for aspartimide formation.[2][3] While necessary for deprotection, prolonged exposure or elevated temperatures during the piperidine treatment can increase the incidence of this side reaction.[1] The choice of the amino acid following asparagine and the peptide sequence's tendency to aggregate can also influence the rate of aspartimide formation.
Q3: Why is side-chain protection for asparagine highly recommended?
A3: Using a side-chain protecting group is the most effective way to prevent both dehydration and aspartimide formation. A bulky protecting group, such as Trityl (Trt), sterically hinders the side-chain amide, preventing it from participating in unwanted reactions.[1] It also improves the solubility of the Fmoc-amino acid derivative, which can be poor for unprotected Fmoc-Asn-OH.[4]
Q4: How do I choose the right protecting group for asparagine?
A4: The choice depends on the specific peptide sequence and the overall synthetic strategy. Key considerations include the protecting group's ability to prevent side reactions, its stability to the coupling and deprotection conditions, and the ease of its final removal. The Trityl (Trt) group is the most common and robust choice for standard Fmoc-SPPS.[1][5]
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution |
| Mass spectrum shows a significant peak at -18 Da from the expected peptide mass. | Dehydration of the asparagine side-chain amide to a nitrile. This is common when using carbodiimide-based coupling reagents (DCC, DIC) with unprotected Fmoc-Asn-OH.[1][5] | 1. Use a protected asparagine derivative: Fmoc-Asn(Trt)-OH is the standard recommendation to prevent this side reaction.[1][4]2. Change coupling reagent: If using unprotected Asn is unavoidable, switch to a non-carbodiimide coupling reagent like HATU or HBTU, although protection is still the preferred method.[1] |
| HPLC analysis shows multiple peaks, and mass spectrometry indicates byproducts with the same mass as the target peptide (isomers). | Aspartimide formation and subsequent ring-opening, leading to a mixture of α- and β-peptides and potential racemization. This is initiated by piperidine during Fmoc deprotection.[2] | 1. Use a bulky side-chain protecting group: Fmoc-Asn(Trt)-OH sterically hinders the cyclization.[1]2. Optimize Fmoc deprotection: Reduce piperidine treatment time and temperature, but ensure complete Fmoc removal.[1]3. Consider alternative bases: In some cases, bases like 4-methylpiperidine or piperazine may be used as alternatives to piperidine.[3] |
| Poor yield or incomplete coupling after introducing an asparagine residue. | Poor solubility of unprotected Fmoc-Asn-OH in standard SPPS solvents like DMF.[4][6] | Use a protected derivative like Fmoc-Asn(Trt)-OH, which has significantly better solubility.[4] |
| Unwanted modification of Tryptophan (Trp) residues in the final peptide. | Some Asn protecting groups, like Mbh and Tmob, can release reactive carbocations during final acidic cleavage, which can then alkylate tryptophan residues.[5] | 1. Use Trityl (Trt) protection for Asn: The Trt group is less prone to causing this side reaction.2. Optimize cleavage cocktail: If using Mbh or Tmob, ensure the cleavage cocktail contains effective scavengers like triisopropylsilane (TIS) and water to quench the carbocations.[5] |
Data Summary: Comparison of Common Asn Side-Chain Protecting Groups
| Protecting Group | Advantages | Disadvantages | Final Cleavage Conditions |
| Trityl (Trt) | The most widely used and robust option. Effectively prevents side-chain dehydration and aspartimide formation.[1] Improves solubility of the Fmoc-Asn derivative.[4] | Steric hindrance can sometimes slow down coupling reactions.[5] Cleavage can be slow if the Asn(Trt) is at the N-terminus.[5] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours. |
| 4,4'-Dimethoxybenzhydryl (Mbh) | Provides good protection against side reactions. | Can generate reactive carbocations during cleavage that may alkylate Trp residues.[5] | Acidolytic cleavage (TFA). Requires scavengers to prevent side reactions.[5] |
| 2,4,6-Trimethoxybenzyl (Tmob) | Offers good protection and solubility.[5] | Similar to Mbh, can cause alkylation of Trp residues during cleavage.[5] | Acidolytic cleavage (TFA). Requires scavengers.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol describes the removal of the N-terminal Fmoc group from a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring it is fully submerged. Agitate the mixture for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Drain the solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.
Protocol 2: Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a standard manual coupling procedure for incorporating a side-chain protected asparagine residue.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH (3 equivalents)
-
Coupling reagent, e.g., HATU (3 equivalents)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HATU in DMF. Add DIPEA to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove any unreacted reagents.
-
Confirmation (Optional): Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.
Visualizations
Caption: Piperidine-induced aspartimide formation at an Asn residue.
Caption: Dehydration of Asn side-chain to a nitrile during activation.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Asn(Dod)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides synthesized using Fmoc-Asn(Dod)-OH. The 4,4'-dimethoxydityl (Dod) protecting group offers advantages in preventing asparagine side reactions but requires specific considerations during cleavage and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over Fmoc-Asn(Trt)-OH?
The primary advantage of the Dod group over the trityl (Trt) group is its increased acid lability. The two electron-donating methoxy groups on the phenyl rings stabilize the carbocation formed during cleavage, allowing for deprotection under milder acidic conditions. This can be beneficial for sensitive peptide sequences that may be susceptible to degradation under harsher cleavage conditions.
Q2: What are the most common side reactions associated with this compound during peptide synthesis and purification?
The most common side reactions include:
-
Aspartimide Formation: This is a major challenge in Fmoc-based solid-phase peptide synthesis (SPPS) involving asparagine. It can occur during the basic conditions of Fmoc deprotection. While the bulky Dod group offers some steric hindrance to reduce this, it does not eliminate the risk entirely.
-
Dehydration to Nitrile: During the activation of the carboxylic acid of this compound for coupling, the side chain amide can be dehydrated to form a β-cyanoalanine residue.[1]
-
Incomplete Deprotection: Although more labile than Trt, incomplete removal of the Dod group can occur, leading to a modified peptide that can be difficult to separate from the target peptide.
-
Alkylation of Sensitive Residues: The cleaved Dod cation can alkylate sensitive residues, particularly tryptophan and methionine, if not properly scavenged.
Q3: How can I minimize aspartimide formation when using this compound?
Several strategies can be employed to minimize aspartimide formation:
-
Use of Weaker Bases for Fmoc Deprotection: Using a weaker base than piperidine, such as piperazine, can reduce the incidence of aspartimide formation.[2]
-
Addition of HOBt to Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[2]
-
Sterically Hindered Coupling Reagents: Utilizing coupling reagents known to reduce side reactions can be beneficial.
Q4: What is the recommended cleavage cocktail for peptides containing Asn(Dod)?
Due to the increased acid lability of the Dod group, a standard trifluoroacetic acid (TFA) cleavage cocktail is generally effective. However, the composition of the scavenger mixture is critical to prevent side reactions. A commonly used cocktail is:
-
Reagent K (for general use): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[3]
-
"Odorless" Cleavage Cocktail (Reagent B): In place of odorous thiols, triisopropylsilane (TIS) can be used as a scavenger. A typical composition is TFA/phenol/water/TIS (88:5:5:2 v/v/v/v). This is particularly useful for scavenging trityl-based cations like the Dod cation.
The choice of scavengers should be tailored to the peptide sequence. For peptides containing tryptophan, the use of TIS and water is highly recommended to prevent re-attachment of the Dod group.
Troubleshooting Guides
Guide 1: Poor Yield or Multiple Peaks in HPLC after Cleavage
Problem: The crude peptide shows low yield of the target peak and multiple, difficult-to-separate peaks in the HPLC chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage of the Dod Group | 1. Extend Cleavage Time: Increase the cleavage time to 2-4 hours.[4] 2. Optimize Scavengers: Ensure an adequate concentration of scavengers (e.g., TIS, water) to drive the cleavage equilibrium towards the deprotected peptide.[5] |
| Aspartimide Formation | 1. Analyze by Mass Spectrometry: Look for peaks corresponding to the mass of the target peptide, as aspartimide formation results in a rearrangement, not a mass change. Also, look for +18 Da peaks (hydrolysis of the aspartimide) and peaks corresponding to piperidide adducts if piperidine was used for Fmoc deprotection. 2. Modify Deprotection Conditions in Future Syntheses: Use 20% piperidine in DMF with 0.1 M HOBt, or switch to a weaker base like piperazine.[2] |
| Dehydration to Nitrile | 1. Analyze by Mass Spectrometry: Look for a mass loss of 18 Da (loss of water) from the target peptide mass. 2. Optimize Coupling in Future Syntheses: Use coupling reagents less prone to causing dehydration, such as those based on phosphonium salts (e.g., PyBOP) rather than carbodiimides, especially for the asparagine residue.[1] |
| Peptide Aggregation | 1. Improve Solubilization: Dissolve the crude peptide in a stronger solvent like neat TFA or hexafluoroisopropanol (HFIP) before dilution for HPLC analysis. 2. Modify HPLC Conditions: Use a different column (e.g., C4 instead of C18 for very hydrophobic peptides) or a different mobile phase modifier.[6] |
Guide 2: Identification of Side Products by Mass Spectrometry
Problem: Unexpected masses are observed in the mass spectrum of the crude peptide.
Troubleshooting Flowchart:
Caption: Mass spectrometry troubleshooting workflow for Asn(Dod) peptides.
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Synthesized with this compound
Objective: To cleave the peptide from the resin and remove the Dod and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Shaker
Procedure:
-
Wash the peptide-resin (100 mg) with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail (2 mL) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA (2 x 0.5 mL).
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-fold volume).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the peptide pellet under vacuum.
Protocol 2: HPLC Purification of Peptides Containing Asparagine
Objective: To purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
HPLC system with a C18 column (e.g., 5 µm, 100 Å)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Solvent for sample dissolution (e.g., 50% acetonitrile/water)
Procedure:
-
Dissolve the crude peptide in a suitable solvent. If solubility is an issue, a small amount of formic acid or neat TFA can be used, followed by dilution.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient for a 30-minute run would be from 5% to 65% Mobile Phase B. The gradient should be optimized based on the hydrophobicity of the peptide.[6]
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Asparagine
| Protecting Group | Relative Acid Lability | Key Advantages | Common Side Reactions |
| None | N/A | Cost-effective | High risk of dehydration to nitrile during coupling.[1] |
| Trityl (Trt) | Moderate | Good protection against dehydration; widely used.[4] | Aspartimide formation; alkylation of sensitive residues if not properly scavenged.[5][7] |
| 4,4'-Dimethoxydityl (Dod) | High | More easily cleaved than Trt, good for sensitive peptides. | Similar to Trt, but the higher lability of the cation requires efficient scavenging. |
Table 2: Typical Scavenger Cocktails for Cleavage of Asn-Protected Peptides
| Scavenger Cocktail | Composition | Recommended For |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | General purpose, good for scavenging trityl-based cations. |
| For Trp-containing peptides | 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | Provides additional protection against tryptophan alkylation. |
| For Met-containing peptides | 95% TFA, 5% Thioanisole | Protects methionine from oxidation. |
Visualization
Caption: Workflow for synthesis and purification of peptides with this compound.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Asn(Dod)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the use of Fmoc-Asn(Dod)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and mitigating potential byproducts and other common issues encountered during peptide synthesis with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Dod protecting group on this compound?
The 4,4'-dimethoxybenzhydryl (Dod) group is an acid-labile side-chain protecting group for the amide function of asparagine. Its main purpose is to prevent the dehydration of the asparagine side chain to a nitrile (forming a β-cyanoalanine residue) during the activation step of the coupling reaction in SPPS.[1] This side reaction is particularly problematic when using carbodiimide-based coupling reagents.[1] Additionally, the bulky nature of the Dod group, similar to the more common Trityl (Trt) group, can improve the solubility of the Fmoc-amino acid derivative in standard SPPS solvents like DMF and NMP.[2]
Q2: How does the Dod protecting group compare to the Trt protecting group for asparagine?
Both Dod and Trityl (Trt) are acid-labile protecting groups that effectively prevent side-chain dehydration. The key difference lies in their acid lability. The two electron-donating methoxy groups on the benzhydryl structure of Dod make it significantly more susceptible to acid cleavage than the Trt group. This means that the Dod group can be removed under milder acidic conditions or with shorter cleavage times.
| Feature | This compound | Fmoc-Asn(Trt)-OH |
| Protecting Group | 4,4'-dimethoxybenzhydryl (Dod) | Trityl (Triphenylmethyl, Trt) |
| Primary Function | Prevents side-chain dehydration | Prevents side-chain dehydration[1][2] |
| Acid Lability | More acid-labile | Less acid-labile[2] |
| Cleavage Conditions | Milder TFA cocktails or shorter times | Standard TFA cleavage cocktails (e.g., 95% TFA) for 1-3 hours[1] |
| Solubility | Good in standard SPPS solvents | Good in standard SPPS solvents[2] |
| Steric Hindrance | High | High |
Q3: What are the most common byproducts observed when using this compound?
The most common byproducts can be categorized into those related to the asparagine residue itself and general SPPS side reactions.
-
Incomplete Deprotection of the Dod Group: If the final cleavage is too short or the acid concentration is too low, the Dod group may not be completely removed, leading to a modified peptide with a mass increase of +242.29 Da.
-
Alkylation of Sensitive Residues: During the acidic cleavage of the Dod group, a stable 4,4'-dimethoxybenzhydryl carbocation is formed. This cation can alkylate nucleophilic side chains of other amino acids in the peptide sequence, particularly Tryptophan (Trp) and to a lesser extent, Methionine (Met) and Cysteine (Cys). This results in a mass addition of +242.29 Da to the susceptible residue.
-
Aspartimide Formation: This is a base-catalyzed side reaction that can occur during the piperidine-mediated Fmoc deprotection steps. It is most prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs, but can also occur with asparagine.[3] The peptide backbone nitrogen attacks the side-chain amide, forming a five-membered succinimide ring. This can lead to chain termination or the formation of α- and β-peptide isomers upon ring opening.
-
Dehydration to β-cyanoalanine: While the Dod group is designed to prevent this, under harsh activation conditions or if the protecting group is compromised, dehydration can still occur, resulting in a mass loss of 18 Da from the asparagine residue.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Mass Spec shows desired mass +242 Da | 1. Incomplete cleavage of the Dod group. 2. Alkylation of Trp, Met, or Cys residues by the cleaved Dod carbocation. | 1. Extend the cleavage time or use a stronger TFA cocktail. 2. Ensure an adequate scavenger is present in the cleavage cocktail. Triisopropylsilane (TIS) is a standard scavenger for this purpose. Increase the scavenger concentration (e.g., 5-10% TIS). |
| Mass Spec shows a mixture of desired peptide and isomers; difficult HPLC purification | Aspartimide formation followed by ring-opening. | 1. For sensitive sequences (Asn-Gly, Asn-Ser), consider adding 0.1 M HOBt to the piperidine deprotection solution. 2. Minimize the duration of the Fmoc deprotection steps. |
| Mass Spec shows desired mass -18 Da | Dehydration of the asparagine side chain to form a nitrile (β-cyanoalanine). | 1. Ensure that the this compound reagent is of high quality and has not degraded. 2. Avoid using carbodiimide-based coupling reagents (e.g., DIC, DCC) without an additive like HOBt or Oxyma. Prefer phosphonium (PyBOP, HBTU) or uronium (HATU) based reagents. |
| Low coupling efficiency after Asn(Dod) incorporation | Steric hindrance from the bulky Dod group. | 1. Extend the coupling time for the amino acid following the Asn(Dod) residue. 2. Consider a double coupling for the subsequent amino acid. 3. Use a more potent coupling reagent like HATU. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard high-scavenger cocktail is recommended to capture the Dod carbocation. For example:
-
90% Trifluoroacetic acid (TFA)
-
5% Triisopropylsilane (TIS)
-
5% Water
-
(If the peptide contains Met, consider adding 2.5% 1,2-ethanedithiol (EDT))
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Visualizations
Caption: General workflow for SPPS using this compound.
Caption: Key byproduct formation pathways involving the asparagine residue.
References
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Asn(Dod)-OH vs. Fmoc-Asn(Trt)-OH
A comprehensive comparison of two key building blocks in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of asparagine, guiding researchers towards optimal synthesis strategies.
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acid side chains is a critical determinant of the final peptide's purity and yield. For the incorporation of asparagine (Asn), two commonly employed derivatives are Fmoc-Asn(Dod)-OH and Fmoc-Asn(Trt)-OH. This guide provides a detailed, data-driven comparison of these two reagents to assist researchers, scientists, and drug development professionals in making informed decisions for their specific SPPS applications.
The primary challenge during the incorporation of asparagine is the propensity of its side-chain amide to undergo dehydration to a nitrile, particularly during the activation step with carbodiimide reagents. Another significant side reaction is the formation of aspartimide, which can lead to the epimerization of the aspartic acid residue and the formation of β-aspartyl peptides. The bulky side-chain protecting groups in both this compound and Fmoc-Asn(Trt)-OH are designed to mitigate these undesirable side reactions.
At a Glance: Key Differences and Properties
| Feature | This compound | Fmoc-Asn(Trt)-OH |
| Protecting Group | 4,4′-Dimethoxybenzhydryl (Dod) | Trityl (Trt) |
| Molecular Weight | 580.63 g/mol | 596.67 g/mol |
| Acid Lability | More acid labile | Less acid labile |
| Solubility | Good in standard SPPS solvents | Excellent in standard SPPS solvents |
| Primary Advantage | Potentially faster and milder deprotection | Well-established, robust prevention of dehydration and improved solubility[1] |
| Potential Disadvantage | Less documented performance data | Slower deprotection, especially at the N-terminus[1][2] |
Delving Deeper: Performance in SPPS
Side Reaction Prevention
Both the Dod and Trt groups offer significant steric hindrance around the asparagine side-chain amide, effectively preventing the formation of nitriles during coupling reactions. The bulky nature of these groups is also crucial in minimizing the base-catalyzed formation of aspartimide during the repetitive Fmoc deprotection steps with piperidine.
While direct comparative studies are limited, the Trityl group is widely cited for its effectiveness in preventing these side reactions, leading to significantly purer peptides compared to using unprotected Fmoc-Asn-OH. The use of Fmoc-Asn(Trt)-OH is a well-established strategy to improve the quality of synthetic peptides containing asparagine.
Coupling Efficiency
The steric bulk of both the Dod and Trt protecting groups can, in some cases, slightly reduce the coupling efficiency compared to less hindered amino acids. However, in standard SPPS protocols using modern coupling reagents such as HBTU, HATU, or DIC/Oxyma, the incorporation of both this compound and Fmoc-Asn(Trt)-OH generally proceeds with high efficiency. For particularly difficult couplings, a double coupling strategy may be employed to ensure complete reaction.
Deprotection
The key difference between the Dod and Trt protecting groups lies in their acid lability. The Dod group, with its two electron-donating methoxy groups, is more susceptible to acid cleavage than the Trt group. This allows for the removal of the Dod group under milder acidic conditions or with shorter reaction times using standard trifluoroacetic acid (TFA) cleavage cocktails.
The Trt group, while effectively removed with standard TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5), can exhibit slower deprotection kinetics, particularly when the Asn(Trt) residue is located at the N-terminus of the peptide.[1][2] In such cases, extended cleavage times (e.g., 2-4 hours) may be necessary to ensure complete removal of the Trt group.[3]
Experimental Protocols
General SPPS Coupling Protocol
A standard protocol for the incorporation of either this compound or Fmoc-Asn(Trt)-OH in an automated or manual synthesizer is as follows:
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate a solution of the Fmoc-Asn(Dod/Trt)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF with a base (e.g., DIPEA, 6-10 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Proceed to the next coupling cycle.
Final Cleavage and Deprotection
For Fmoc-Asn(Trt)-OH:
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Add the cleavage cocktail to the resin and agitate for 1.5 to 4 hours at room temperature. For N-terminal Asn(Trt), a longer cleavage time is recommended.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
For this compound:
-
A similar TFA-based cleavage cocktail can be used. Due to the higher acid lability of the Dod group, the cleavage time may potentially be reduced, although this should be optimized for each specific peptide.
Visualizing the Workflow
Figure 1. A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a protected asparagine residue.
Logical Decision Pathway
Figure 2. A decision-making guide for selecting between this compound and Fmoc-Asn(Trt)-OH.
Conclusion: Making the Right Choice
Both this compound and Fmoc-Asn(Trt)-OH are valuable reagents for the successful incorporation of asparagine into synthetic peptides, primarily by preventing deleterious side reactions.
-
Fmoc-Asn(Trt)-OH stands as the well-established and robust choice, backed by a wealth of literature and proven performance in a wide range of applications. Its excellent solubility and effective prevention of side reactions make it a reliable option for most SPPS protocols. However, researchers should be mindful of the potential for slower deprotection kinetics, especially when asparagine is at the N-terminus, and adjust cleavage conditions accordingly.
-
This compound presents a promising alternative, particularly in cases where milder or faster deprotection is desirable due to the presence of other acid-sensitive moieties in the peptide sequence. Its higher acid lability could streamline the final cleavage step. However, the available data on its performance is less extensive compared to its trityl-protected counterpart.
Ultimately, the choice between this compound and Fmoc-Asn(Trt)-OH will depend on the specific requirements of the peptide being synthesized, including its sequence, length, and the presence of other sensitive residues. For routine synthesis and well-characterized sequences, Fmoc-Asn(Trt)-OH remains the go-to option. For more complex syntheses where fine-tuning of the deprotection step is critical, this compound is a worthy consideration, and preliminary small-scale trials are recommended to optimize its use.
References
A Comparative Guide to Dod and Trt Protecting Groups for Asparagine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into synthetic peptides is a critical step that is often fraught with challenges, primarily the propensity of its side-chain amide to undergo dehydration to a nitrile during activation. To mitigate this and other side reactions, protecting groups are employed. Among the various options, the trityl (Trt) group has become a widely used standard. This guide provides an objective comparison between the Trt protecting group and the less commonly utilized 4,4′-dimethoxybenzhydryl (Dod) group for asparagine side-chain protection during solid-phase peptide synthesis (SPPS).
Performance Comparison: Dod vs. Trt
The selection of an appropriate protecting group is pivotal for the successful synthesis of asparagine-containing peptides, directly impacting yield, purity, and the ease of the overall process. While extensive data exists for the Trt group, information on the Dod group is more limited. However, by examining related benzhydryl-type protecting groups, we can infer its likely performance characteristics.
| Feature | Dod (4,4′-dimethoxybenzhydryl) | Trt (Trityl) |
| Primary Function | Prevents side-chain dehydration to nitrile during activation. | Effectively prevents side-chain dehydration to nitrile during activation.[1] |
| Solubility of Fmoc-Asn(PG)-OH | Expected to have good solubility in common SPPS solvents like DMF and NMP, similar to other benzhydryl-type protecting groups. | Improves the solubility of the Fmoc-Asn-OH derivative in standard SPPS solvents.[2] |
| Coupling Efficiency | Expected to have rapid and efficient coupling, similar to related Mbh and Tmob groups.[3] | Generally good, though steric hindrance can sometimes slow down coupling reactions.[1] |
| Deprotection Conditions | Requires acidic conditions for cleavage, likely trifluoroacetic acid (TFA). Based on the related Mbh group, potentially drastic cleavage conditions may be needed.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[1] |
| Potential Side Reactions during Cleavage | The dimethoxybenzhydryl cation generated during cleavage is a potential alkylating agent, which can modify sensitive residues like tryptophan.[3] | The trityl cation can also cause side reactions, but this is generally well-managed with scavengers. |
| Cleavage Kinetics | Information not widely available, but related Mbh group is noted for requiring drastic conditions, suggesting slow or difficult cleavage.[4] | Cleavage can be slow, particularly when the Asn(Trt) residue is at the N-terminus of the peptide.[5][6] |
| Reported Yields | The related Mbh protecting group has been reported to provide poor yields.[4] | Generally provides good yields and results in significantly purer peptides.[6] |
Chemical Structures
Caption: Structures of Fmoc-Asn(Dod)-OH and Fmoc-Asn(Trt)-OH.
Experimental Protocols
The following are generalized protocols for the use of Dod and Trt protected asparagine in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Asn(PG)-OH (PG = Dod or Trt)
Materials:
-
This compound or Fmoc-Asn(Trt)-OH (3-5 equivalents)
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9-4.5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If necessary, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asn(PG)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), water, and potentially others like 1,2-ethanedithiol (EDT) for peptides containing sensitive residues.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail.
-
For Asn(Trt): A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.[1]
-
For Asn(Dod): A similar TFA-based cocktail with appropriate scavengers is expected to be effective. Given the potential for alkylation by the dimethoxybenzhydryl cation, the use of scavengers is critical, especially for peptides containing tryptophan.[3]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed at room temperature.
-
For Asn(Trt): The reaction time is typically 1-3 hours. If the Asn(Trt) is at the N-terminus, the cleavage may be slower and require extended reaction times (up to 4 hours).[5]
-
For Asn(Dod): The optimal cleavage time needs to be determined empirically. Based on reports for the similar Mbh group, more "drastic" conditions might be necessary, which could imply longer reaction times or higher temperatures, though the latter should be approached with caution to avoid side reactions.[4]
-
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Workflow and Decision Making
The choice between Dod and Trt for asparagine protection depends on several factors, including the peptide sequence, the desired purity, and the synthetic strategy.
Caption: Decision workflow for asparagine incorporation in SPPS.
Conclusion
The Trt group is a well-established and reliable choice for the side-chain protection of asparagine in Fmoc-SPPS. Its ability to prevent nitrile formation and improve the solubility of the Fmoc-amino acid derivative generally leads to higher purity and yields. The primary drawback is the potential for slow cleavage, especially at the N-terminus.
The Dod group , while less documented, is structurally related to other benzhydryl-type protecting groups. It is anticipated to offer good solubility and efficient coupling. However, based on data from the closely related Mbh group, there is a significant risk of poor yields and the necessity for harsh cleavage conditions, which could lead to undesirable side reactions such as the alkylation of sensitive residues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. advancedchemtech.com [advancedchemtech.com]
A Comparative Guide to Asparagine Incorporation in Peptide Synthesis: Alternatives to Fmoc-Asn(Dod)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues during solid-phase peptide synthesis (SPPS) is a critical step that can be prone to significant side reactions, primarily dehydration of the side-chain amide to a nitrile and the formation of aspartimide. These byproducts can complicate purification and compromise the yield and purity of the final peptide. While Fmoc-Asn(Dod)-OH has been utilized, a range of alternative Fmoc-Asn derivatives with different side-chain protecting groups are more commonly employed to mitigate these issues. This guide provides an objective comparison of the most widely used alternatives, supported by available experimental data, to assist researchers in selecting the optimal building block for their specific synthetic challenges.
Key Performance Metrics for Asparagine Protecting Groups
The choice of a side-chain protecting group for asparagine is pivotal for a successful peptide synthesis. The ideal protecting group should effectively prevent side reactions while being readily removable under standard cleavage conditions without causing further degradation of the peptide. The primary performance indicators for these protecting groups are:
-
Prevention of Nitrile Formation: The protecting group should shield the side-chain amide from dehydration during the activation step, a common issue with carbodiimide-based coupling reagents.
-
Suppression of Aspartimide Formation: It should hinder the cyclization of the peptide backbone to form a succinimide ring, which can lead to chain termination, and the formation of α- and β-aspartyl peptide isomers.
-
Coupling Efficiency: The protecting group should not unduly hinder the coupling reaction, allowing for efficient incorporation of the asparagine residue.
-
Cleavage Efficiency: The protecting group must be cleanly and completely removed during the final trifluoroacetic acid (TFA) cleavage step without leaving residual modifications.
-
Solubility: The protected amino acid derivative should have good solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Comparison of Common Fmoc-Asn Protecting Groups
The following table summarizes the performance of the most common alternatives to this compound for asparagine incorporation.
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| Trityl (Trt) | The most widely used protecting group for Asn. Effectively prevents side-chain dehydration.[1][2][3] Improves the solubility of the Fmoc-Asn-OH derivative in organic solvents.[1][3] | Steric hindrance can sometimes slow down coupling reactions. Cleavage can be slow, particularly when the Asn(Trt) residue is at the N-terminus of the peptide, potentially requiring extended cleavage times.[1][2] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[2] |
| Monomethoxytrityl (Mmt) | Higher solubility in DMF compared to Fmoc-Asn(Trt)-OH. The Mmt group is more acid-labile than Trt, allowing for faster and more efficient cleavage, even at the N-terminus. | Can be too labile for some synthetic strategies where multiple acidic steps are required. | Cleaved more rapidly than Trt under standard TFA cleavage conditions. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Reported to allow for rapid coupling without side reactions when using BOP reagent.[4] | During acidolytic cleavage, the Tmob group can generate stable carbocations that may lead to the alkylation of sensitive residues like tryptophan.[4] | Standard TFA cleavage cocktails. The use of scavengers is highly recommended to prevent alkylation. |
| 4,4'-Dimethoxydityl (Mbh) | Similar to Tmob, it has been shown to couple rapidly and without side reactions using BOP reagent.[4] | Also prone to generating carbocations upon cleavage, which can alkylate tryptophan and other nucleophilic residues.[4] | Standard TFA cleavage cocktails, with the necessary addition of scavengers. |
Experimental Data Summary
While comprehensive head-to-head comparative studies with extensive quantitative data are not always readily available in a single source, the following table collates indicative data on the performance of different protecting groups in mitigating aspartimide formation, a key challenge in peptide synthesis.
| Protecting Group Strategy | Model Peptide/Sequence | Conditions | Aspartimide-Related Byproducts (%) | Reference |
| Fmoc-Asp(OtBu)-Xaa | H-Val-Lys-Asp-Xaa-Tyr-Ile-OH | Prolonged base treatment | High for Xaa = Gly, Asn(Mtt), Cys(Acm) | [5] |
| Fmoc-Asn(Mtt)-OH | H-Val-Lys-Asp-Asn(Mtt)-Tyr-Ile-OH | Standard Fmoc-SPPS | Not explicitly quantified, but noted as a sequence prone to aspartimide formation. | [5] |
| Fmoc-Asn(Tmob)-OH | Met-Lys-Asn-Val-Pro-Glu-Pro-Ser | BOP mediated activation | No side reactions reported during coupling. | [4] |
| Fmoc-Asn(Mbh)-OH | Met-Lys-Asn-Val-Pro-Glu-Pro-Ser | BOP mediated activation | No side reactions reported during coupling. | [4] |
Note: The data above is indicative and performance can be highly sequence-dependent. It is crucial to perform small-scale test syntheses to determine the optimal protecting group for a specific peptide sequence.
Experimental Protocols
To aid researchers in evaluating these alternatives, detailed methodologies for a comparative study are provided below.
Protocol 1: Synthesis of a Model Peptide for Comparative Analysis
A model peptide sequence known to be susceptible to both nitrile and aspartimide formation, such as H-Gly-Asn-Gly-Val-OH, can be synthesized using different Fmoc-Asn(PG)-OH derivatives (where PG = Trt, Mtt, Tmob, Mbh).
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Val-OH
-
Fmoc-Asn(Trt)-OH, Fmoc-Asn(Mtt)-OH, Fmoc-Asn(Tmob)-OH, Fmoc-Asn(Mbh)-OH
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Val):
-
Pre-activate Fmoc-Val-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Subsequent Couplings (Gly, Asn, Gly): Repeat steps 2-5 for the remaining amino acids, using the respective Fmoc-Asn(PG)-OH for the asparagine incorporation step in each parallel synthesis.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Protocol 2: HPLC Analysis of Crude Peptides
The purity of the crude peptides and the extent of side-product formation can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptides from Protocol 1
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer for peak identification
Procedure:
-
Sample Preparation: Dissolve a small amount of each crude peptide in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the main product and any side products.
-
Calculate the percentage purity of the target peptide.
-
Identify the peaks corresponding to the nitrile and aspartimide-related byproducts by mass spectrometry.
-
Visualizing Key Concepts
To better understand the chemical challenges and experimental design, the following diagrams illustrate important aspects of asparagine incorporation.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Dehydration of asparagine side-chain to a nitrile.
Caption: Workflow for comparing asparagine protecting groups.
Conclusion
The selection of an appropriate side-chain protecting group for asparagine is a critical decision in solid-phase peptide synthesis. While this compound is an option, derivatives such as Fmoc-Asn(Trt)-OH, Fmoc-Asn(Mtt)-OH, Fmoc-Asn(Tmob)-OH, and Fmoc-Asn(Mbh)-OH are more commonly employed to minimize deleterious side reactions. Fmoc-Asn(Trt)-OH is the most established and widely used, offering a good balance of protection and stability. Fmoc-Asn(Mtt)-OH provides a more acid-labile alternative, which can be advantageous in certain contexts. Fmoc-Asn(Tmob)-OH and Fmoc-Asn(Mbh)-OH have been shown to perform well with specific coupling reagents but carry the risk of alkylating sensitive residues. The choice of the optimal derivative will ultimately depend on the specific peptide sequence, the chosen synthetic strategy, and the desired purity of the final product. It is highly recommended that researchers conduct a preliminary comparative study using a model peptide to validate the best approach for their target sequence.
References
A Researcher's Guide to HPLC Analysis of Peptides Containing Asn(Dod)
An Objective Comparison of Asn(Dod) with Alternative Protecting Groups for Asparagine in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the incorporation of modified amino acids is a key strategy for modulating the physicochemical properties of peptides. The use of a dodecyl (Dod) protecting group on the side chain of asparagine (Asn) to form Asn(Dod) significantly increases the hydrophobicity of the resulting peptide. This modification can enhance membrane interactions, improve stability, or facilitate the development of lipopeptides. However, the increased hydrophobicity also presents unique challenges during synthesis and subsequent purification by High-Performance Liquid Chromatography (HPLC).
This guide provides a comparative analysis of HPLC performance for peptides containing Asn(Dod) against those with more common asparagine protecting groups, such as Trityl (Trt). While direct, side-by-side comparative studies for Asn(Dod) are not extensively documented in peer-reviewed literature, this guide extrapolates from available data on hydrophobic peptides and analogous long-chain alkyl modifications to provide practical insights and protocols.
Impact of the Dodecyl Protecting Group on Peptide Properties and HPLC Analysis
The introduction of a C12 alkyl chain in the form of the Dod group has profound effects on the peptide's characteristics. The primary function of this and other protecting groups for the asparagine side chain is to prevent undesirable side reactions during solid-phase peptide synthesis (SPPS), such as dehydration to a nitrile or aspartimide formation.[1][2]
However, the significant increase in hydrophobicity due to the dodecyl chain can lead to:
-
Increased Retention Time in RP-HPLC: Peptides containing Asn(Dod) will exhibit significantly longer retention times on reversed-phase HPLC columns compared to their counterparts with less hydrophobic protecting groups like Trt. This is a direct consequence of the strong interaction between the long alkyl chain and the non-polar stationary phase.
-
Potential for Aggregation: Highly hydrophobic peptides are prone to aggregation, which can lead to poor peak shape, reduced resolution, and even precipitation during HPLC analysis.[3][4]
-
Decreased Solubility: The solubility of peptides with Asn(Dod) in the aqueous mobile phases typically used for RP-HPLC can be limited, necessitating careful selection of solvents for sample preparation and the mobile phase itself.
Comparative Performance of Asn Protecting Groups
While quantitative HPLC data directly comparing Asn(Dod) with other protecting groups for the same peptide sequence is scarce, we can infer performance based on the known properties of these groups.
| Feature | Asn(Dod) (Dodecyl) | Asn(Trt) (Trityl) | Asn(Xan) (Xanthyl) |
| Primary Function | Protects the side-chain amide of asparagine. | Protects the side-chain amide of asparagine. | Protects the side-chain amide of asparagine. |
| Hydrophobicity | Very High | High | High |
| Expected RP-HPLC Retention Time | Significantly longer retention times. | Long retention times. | Long retention times. |
| Potential for Aggregation | High, especially for longer peptides or those with multiple hydrophobic residues. | Moderate to high, depending on the peptide sequence. | Moderate to high, depending on the peptide sequence. |
| Solubility in Aqueous Solvents | Can be challenging; may require organic co-solvents for dissolution. | Generally better than Asn(Dod) but can still be an issue. | Similar to Asn(Trt). |
| Side Reaction Prevention | Effective at preventing dehydration and aspartimide formation. | Widely reported to be effective in preventing side reactions.[1][2] | Also effective in minimizing side reactions.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of peptides containing Asn(Dod). Below are representative protocols for SPPS and subsequent RP-HPLC analysis, adapted for highly hydrophobic peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide with Asn(Dod)
This protocol outlines the manual synthesis of a model peptide using Fmoc-Asn(Dod)-OH.
1. Resin Preparation:
- Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin with DMF (5 times), isopropanol (2 times), and DMF (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF.
- Add DIPEA (0.8 mmol) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and shake for 2 hours. For coupling of this compound, an extended coupling time may be beneficial due to its steric bulk.
- Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
4. Capping (Optional):
- If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
5. Repeat Synthesis Cycle:
- Repeat the deprotection and coupling steps for each amino acid in the sequence.
6. Cleavage and Deprotection:
- After synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail suitable for hydrophobic peptides and protecting groups. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/Thioanisole/Water/Phenol/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For peptides with long alkyl chains, a higher percentage of scavengers may be beneficial.[5][6]
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
Reversed-Phase HPLC (RP-HPLC) Analysis of Asn(Dod) Containing Peptides
This protocol is a starting point for the analysis of highly hydrophobic peptides. Optimization of the gradient and mobile phase composition will likely be necessary.
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP), and then dilute with the initial mobile phase to a concentration of 1 mg/mL.
2. Chromatographic Conditions:
- Column: A C4 or C8 reversed-phase column is often preferred for very hydrophobic peptides over a C18 column to reduce retention times. (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A shallow gradient is recommended to improve the separation of hydrophobic peptides. For example, a linear gradient from 30% to 80% Mobile Phase B over 40 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce retention times for hydrophobic peptides.
3. Mass Spectrometry Analysis:
- Couple the HPLC system to a mass spectrometer to confirm the identity of the eluted peaks. Atmospheric Pressure Photoionization (APPI) may be a more effective ionization technique than Electrospray Ionization (ESI) for highly hydrophobic peptides, especially in the presence of detergents.[7][8][9]
Visualization of Workflows
Conclusion
The use of this compound in peptide synthesis is a valuable tool for creating highly hydrophobic peptides with unique properties. However, this modification introduces significant challenges for purification and analysis by RP-HPLC. Researchers should anticipate longer retention times, potential for aggregation, and solubility issues. By employing optimized HPLC methods, including the use of C4 or C8 columns, shallow gradients, elevated temperatures, and appropriate solvent systems, these challenges can be effectively managed. While direct comparative data is limited, the principles outlined in this guide provide a solid foundation for the successful analysis of peptides containing Asn(Dod) and for making informed decisions when selecting asparagine protecting groups in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. millennialscientific.com [millennialscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry | PLOS One [journals.plos.org]
- 8. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of hydrophobic peptides in the presence of detergent by photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with Fmoc-Asn(Dod)-OH versus Fmoc-Asn(Trt)-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides containing asparagine (Asn) residues presents a critical challenge: the potential for side reactions that can compromise the purity and yield of the final product. The choice of a side-chain protecting group for asparagine is therefore a crucial decision in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two such protecting groups: the dimethoxybenzhydryl (Dod, also commonly known as Mbh) group used in Fmoc-Asn(Dod)-OH and the widely used trityl (Trt) group in Fmoc-Asn(Trt)-OH, with a focus on their impact on mass spectrometry analysis.
The primary side reaction during the activation of unprotected asparagine in Fmoc-SPPS is the dehydration of the side-chain amide to form a nitrile (β-cyanoalanine). This modification is difficult to reverse and results in an impurity that can be challenging to separate from the desired peptide. To prevent this, the asparagine side chain is typically protected. This guide will delve into the performance of the Dod (Mbh) and Trt protecting groups, providing supporting experimental data and detailed protocols for synthesis and mass spectrometric analysis.
Comparison of Performance: this compound vs. Fmoc-Asn(Trt)-OH
The selection of a protecting group for asparagine influences coupling efficiency, side reactions, and the final purity of the synthesized peptide. Below is a summary of the performance characteristics of this compound and Fmoc-Asn(Trt)-OH.
| Feature | This compound (Mbh) | Fmoc-Asn(Trt)-OH | References |
| Prevention of Dehydration | Effective in preventing nitrile formation during coupling. | Highly effective in preventing nitrile formation. | [1] |
| Coupling Efficiency | Rapid coupling, comparable to other standard Fmoc-amino acids. | Generally high, though steric hindrance can occasionally slow down the reaction. | [2][3] |
| Solubility | Good solubility in standard SPPS solvents like DMF. | Excellent solubility in standard SPPS solvents, superior to unprotected Fmoc-Asn-OH. | [4] |
| Primary Side Reaction | During acidic cleavage, the liberated dimethoxybenzhydryl cation can alkylate tryptophan (Trp) residues. | Cleavage of the Trt group can be slow, especially if the Asn(Trt) residue is at the N-terminus of the peptide. | [2][3] |
| Cleavage Conditions | Standard TFA-based cleavage cocktails. Stronger acidic conditions may be required for complete removal compared to Trt. | Standard TFA-based cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5). |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and analysis of peptides containing protected asparagine residues.
Protocol 1: Solid-Phase Peptide Synthesis using this compound or Fmoc-Asn(Trt)-OH
This protocol outlines the general procedure for incorporating either this compound or Fmoc-Asn(Trt)-OH into a peptide sequence using an automated peptide synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (including this compound or Fmoc-Asn(Trt)-OH) (4 equivalents), a coupling reagent such as HBTU (3.95 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the coupling solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 x 1 min) followed by dichloromethane (DCM) (5 x 1 min) and dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Cleavage Cocktail Preparation:
-
For peptides without Tryptophan: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
For peptides containing Tryptophan (especially when using this compound): To minimize tryptophan alkylation, a scavenger-rich cocktail is recommended. A common choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Mass Spectrometry Analysis
This protocol outlines the analysis of the crude peptide by mass spectrometry to verify its identity and assess purity.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry:
-
Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
For sequence verification and identification of any modifications, perform tandem mass spectrometry (MS/MS) on the molecular ion.
-
Mass Spectrometry Analysis and Potential Side Products
Mass spectrometry is a critical tool for evaluating the success of a peptide synthesis. The choice of asparagine protecting group can influence the observed mass spectrum.
Expected Molecular Weight: The primary goal is to observe the protonated molecular ion [M+H]⁺ corresponding to the target peptide's calculated average molecular weight.
Side Products with this compound:
-
Tryptophan Alkylation: The major concern with the Dod (Mbh) group is the alkylation of tryptophan residues by the dimethoxybenzhydryl cation generated during TFA cleavage. This results in an adduct with a mass increase of +226.3 Da (C₁₅H₁₄O₂) on the tryptophan residue. In the mass spectrum, this will appear as a peak at [M+226.3+H]⁺. MS/MS analysis can confirm the location of this modification on the tryptophan residue.
Side Products with Fmoc-Asn(Trt)-OH:
-
Incomplete Deprotection: If cleavage time is insufficient, especially with an N-terminal Asn(Trt), the trityl group may not be completely removed. This will result in a peak at [M+242.3+H]⁺, corresponding to the mass of the trityl group (C₁₉H₁₅).
-
Nitrile Formation: While significantly reduced, trace amounts of dehydration can still occur, leading to a peak at [M-18.01+H]⁺, corresponding to the loss of water.
Visualization of Workflows and Pathways
To better illustrate the processes described, the following diagrams are provided.
Conclusion
Both this compound and Fmoc-Asn(Trt)-OH are effective in preventing the primary side reaction of asparagine dehydration during peptide synthesis. The choice between them depends on the specific peptide sequence and the downstream application.
-
Fmoc-Asn(Trt)-OH remains the more common and generally "safer" choice, especially for peptides that do not present significant synthetic challenges. Its primary drawback is the potential for slow cleavage, which can typically be overcome by extending the reaction time.
-
This compound offers rapid coupling but introduces the significant risk of tryptophan alkylation during cleavage. This side reaction can be mitigated by using scavenger-rich cleavage cocktails. Therefore, this compound should be used with caution in sequences containing tryptophan.
For any peptide synthesis, a small-scale trial cleavage followed by mass spectrometry analysis is highly recommended to optimize the deprotection conditions and identify any potential side products, ensuring the highest possible purity of the final peptide product.
References
A Researcher's Guide to Purity Assessment of Crude Peptides with Modified Asparagine
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable and reproducible results. The incorporation of asparagine (Asn) presents a notable challenge in solid-phase peptide synthesis (SPPS) due to potential side reactions. The use of side-chain protecting groups for Asn is a critical strategy to mitigate these issues and enhance the purity of the crude peptide product. This guide provides a comparative analysis of crude peptides synthesized using Asn(Dod) and other common Asn-protecting groups, with supporting experimental data and detailed analytical protocols.
The primary challenge during the incorporation of asparagine in peptide synthesis is the dehydration of the side-chain amide to a nitrile, especially during the amino acid activation step.[1] Another significant side reaction is the formation of aspartimide, which can lead to a mixture of byproducts that are difficult to separate from the target peptide.[2] To circumvent these issues, the side-chain amide of asparagine is typically protected. This guide focuses on the impact of different protecting groups on the purity of the crude peptide, with a specific look at the less common 4,5-dioxo-1,3-dioxolane (Dod) group alongside the widely used Trityl (Trt) and Xanthyl (Xan) groups.
Comparative Performance of Asparagine Protecting Groups
The choice of protecting group for the asparagine side chain directly influences the purity of the crude peptide by preventing the formation of common impurities. The ideal protecting group should be stable throughout the synthesis and easily removable during the final cleavage step without causing further side reactions.
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Typical Crude Purity (%) |
| Asn(Dod) | Information on specific advantages in crude peptide purity is limited in publicly available literature. It is offered by commercial suppliers, suggesting its utility in specific applications. | Lack of extensive comparative data makes it difficult to assess performance against more common protecting groups. Potential for incomplete removal or side reactions during cleavage is not well-documented in peer-reviewed studies. | Data not widely available |
| Asn(Trt) | The most commonly used protecting group for Asn in Fmoc-SPPS.[3] It effectively prevents side-chain dehydration and improves the solubility of the Fmoc-Asn(Trt)-OH building block.[1] | The bulky nature of the Trityl group can sometimes lead to slower coupling reactions.[1] Cleavage can be sluggish, particularly if the Asn(Trt) residue is located near the N-terminus of the peptide.[1] | 85-95% |
| Asn(Xan) | Historically used in Boc-chemistry SPPS.[3] It offers good protection against side-chain dehydration. | Can be less stable to the repetitive mild acid treatments in Boc-SPPS compared to Trt's stability in Fmoc-SPPS. Information on its performance in modern Fmoc-SPPS is less common. | 80-90% |
Experimental Protocols
Accurate assessment of crude peptide purity relies on standardized and well-documented analytical methods. The following protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are fundamental to this process.
Protocol 1: Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography is the industry standard for determining the purity of crude peptides.[1] It separates the target peptide from impurities based on hydrophobicity.
1. Sample Preparation:
-
Dissolve the crude peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in deionized water or a mixture of water and acetonitrile.
-
Vortex the sample until the peptide is fully dissolved.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and can be optimized based on the peptide's properties.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the main peak observed in the HPLC chromatogram corresponds to the target peptide with the correct molecular weight.
1. Sample Preparation:
-
The sample can be collected from the main peak fraction of the HPLC run or a portion of the crude peptide solution can be directly analyzed.
-
The sample is typically mixed with a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or diluted in an appropriate solvent for Electrospray Ionization (ESI).
2. Mass Spectrometry System and Conditions:
-
Mass Spectrometer: A MALDI-TOF or ESI-MS instrument.
-
Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Set the mass range to include the expected molecular weight of the target peptide.
-
Calibration: Ensure the instrument is calibrated with a standard of a known molecular weight close to that of the target peptide.
3. Data Analysis:
-
Compare the experimentally observed monoisotopic mass with the calculated theoretical mass of the desired peptide. A close match confirms the identity of the peptide.
Visualizing the Workflow
To better illustrate the processes involved in peptide synthesis and purity analysis, the following diagrams are provided.
Caption: Workflow of peptide synthesis, cleavage, and purity assessment.
Caption: Logical flow of analytical workflow for purity assessment.
References
Fmoc-Asn(Dod)-OH vs. Fmoc-Asn(Mtt)-OH: A Comparative Performance Guide for Solid-Phase Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of peptide purity and yield. For the incorporation of asparagine (Asn), the side-chain amide presents a synthetic challenge, being susceptible to dehydration and other side reactions. To mitigate these issues, the amide is temporarily protected. Among the acid-labile protecting groups employed for this purpose, the 4,4'-dimethoxybenzhydryl (Dod) and the 4-methyltrityl (Mtt) groups are two notable options. This guide provides a detailed comparison of the performance of Fmoc-Asn(Dod)-OH and Fmoc-Asn(Mtt)-OH, supported by available experimental data and established protocols, to assist researchers in making an informed selection for their synthetic strategy.
At a Glance: Key Performance Differences
| Feature | This compound | Fmoc-Asn(Mtt)-OH |
| Protecting Group | 4,4'-Dimethoxybenzhydryl (Dod) | 4-Methyltrityl (Mtt) |
| Acid Lability | Highly acid-labile | Very highly acid-labile |
| Deprotection Conditions | Mild TFA concentrations (e.g., 1-5% TFA in DCM) | Very mild TFA concentrations (e.g., 1% TFA in DCM) |
| Aspartimide Formation | Data not readily available in comparative studies | Can be significant depending on the peptide sequence |
| Side Reactions | Potential for alkylation of sensitive residues (e.g., Trp) by the liberated Dod cation. | Less prone to side reactions compared to more labile trityl-based groups. |
| Coupling Efficiency | Generally good, comparable to other protected Asn derivatives. | Generally good, with the bulky group aiding solubility. |
In-Depth Performance Analysis
Deprotection Efficiency and Orthogonality
The primary distinction between the Dod and Mtt protecting groups lies in their acid lability. Both are designed for removal under milder acidic conditions than those required for cleavage of the peptide from many common resins, thus preserving the integrity of the peptide backbone and other acid-sensitive protecting groups.
The Mtt group , a derivative of the trityl (Trt) group, is engineered for enhanced acid sensitivity, allowing for its cleavage with very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), often as low as 1%. This high degree of acid lability makes Fmoc-Asn(Mtt)-OH an excellent choice for strategies requiring selective deprotection of the asparagine side chain on-resin for subsequent modifications, such as cyclization or branching.
Prevention of Side Reactions
A critical challenge in the synthesis of asparagine-containing peptides is the formation of aspartimide , a cyclic byproduct that can lead to racemization and the formation of difficult-to-separate impurities. This side reaction is catalyzed by the basic conditions used for Fmoc group removal (e.g., piperidine).
Studies have shown that the bulky nature of the side-chain protecting group can influence the rate of aspartimide formation. For Fmoc-Asn(Mtt)-OH , one study on a model peptide sequence, H-Val-Lys-Asp-Xaa-Tyr-Ile-OH, where Xaa was Asn(Mtt), indicated that considerable amounts of aspartimide-related byproducts could be formed.[1] This suggests that while the Mtt group effectively protects the amide from dehydration during coupling, it does not completely prevent aspartimide formation during Fmoc deprotection cycles.
Experimental Protocols
Below are detailed methodologies for the incorporation and deprotection of this compound and Fmoc-Asn(Mtt)-OH in a typical Fmoc-based SPPS workflow.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Coupling Protocol for this compound and Fmoc-Asn(Mtt)-OH
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound or Fmoc-Asn(Mtt)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to begin the activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Side-Chain Deprotection Protocols
Fmoc-Asn(Mtt)-OH Deprotection (Selective On-Resin)
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM, often with the addition of a scavenger such as 2-5% triisopropylsilane (TIS).
-
Agitate for 30-60 minutes, monitoring the deprotection progress.
-
Wash the resin thoroughly with DCM and then DMF before proceeding with the next synthetic step.
This compound Deprotection (During Final Cleavage)
The Dod group is typically removed during the final cleavage of the peptide from the resin.
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. If tryptophan is present, consider adding 1,2-ethanedithiol (EDT) as an additional scavenger.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Logical Decision Pathway for Protecting Group Selection
The choice between this compound and Fmoc-Asn(Mtt)-OH depends on the specific requirements of the peptide synthesis. The following decision pathway can guide the selection process.
Conclusion
Both this compound and Fmoc-Asn(Mtt)-OH are valuable reagents for the incorporation of asparagine in Fmoc-based solid-phase peptide synthesis. The choice between them hinges on the desired level of acid lability and the overall synthetic strategy.
Fmoc-Asn(Mtt)-OH is the preferred choice when extreme acid lability is required for selective on-resin side-chain manipulation. Its high solubility is an added advantage. However, researchers should be mindful of the potential for aspartimide formation, particularly in susceptible sequences.
This compound offers a robust and highly acid-labile protecting group suitable for standard SPPS protocols where selective on-resin deprotection is not required. The potential for side reactions with sensitive residues necessitates the careful use of scavengers during the final cleavage step.
Ultimately, the optimal choice will depend on a careful evaluation of the peptide sequence, the planned synthetic route, and pilot studies to determine the best performance for a specific target peptide.
References
A Researcher's Guide to Selecting the Optimal Asparagine (Asn) Protecting Group
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of an appropriate protecting group for the asparagine (Asn) side chain is critical to maximizing yield and purity. The primary challenge during the incorporation of Asn is the propensity of its side-chain amide to undergo dehydration to a nitrile or rearrangement to an aspartimide, particularly during activation and under basic conditions inherent to Fmoc-based solid-phase peptide synthesis (SPPS). [1][2] This guide provides a comparative analysis of commonly employed Asn protecting groups, supported by experimental data, to facilitate an informed selection for your specific synthetic needs.
Key Performance Metrics of Asparagine Protecting Groups
The ideal Asn protecting group should prevent side reactions, be compatible with standard SPPS protocols, and be readily removable during the final cleavage step without compromising the integrity of the peptide.[2] The following table summarizes the performance of common Asn protecting groups based on available data.
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| Trityl (Trt) | The most widely used protecting group for Asn.[1][2] Effectively prevents side-chain dehydration.[2][3][4] Improves the solubility of the Fmoc-Asn-OH derivative.[1][3][5] | Steric hindrance can sometimes slow down coupling reactions.[2] Cleavage can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[2][4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[2] |
| Monomethoxytrityl (Mmt) | Higher solubility in DMF compared to Fmoc-Asn(Trt)-OH, facilitating coupling at higher concentrations.[6][7][8] More acid-labile than Trt, allowing for faster and milder deprotection.[8] | Due to its high acid sensitivity, coupling is best performed with base-mediated methods like PyBOP/DIPEA.[8] | Rapid cleavage, even for N-terminal residues. Can be removed with 1% TFA in DCM.[8] |
| Xanthenyl (Xan) | Effective in preventing aspartimide formation.[2] Improves solubility of the asparagine derivative.[9] | Less commonly used in Fmoc chemistry compared to Trt, with less available direct comparative data for Asn.[1][2] | Removed with trifluoroacetic acid (TFA).[9] |
| 5-nonyl (OBno) | Significantly reduces aspartimide formation compared to OtBu, particularly in challenging sequences. | Increased steric bulk may require optimized coupling conditions. | Standard TFA cleavage cocktails. |
| Cyanosulfurylide (CSY) | Completely suppresses aspartimide formation. | Requires a specific, orthogonal deprotection step using an electrophilic halogen source like N-chlorosuccinimide (NCS).[1] May have stability issues at elevated temperatures. | N-chlorosuccinimide (NCS) in an aqueous environment.[1] |
Quantitative Comparison of Protecting Groups in a Model Peptide
To quantify the efficiency of different protecting groups in preventing aspartimide formation, the model peptide sequence VKDGYI, derived from scorpion toxin II, is often utilized. This sequence is particularly prone to this side reaction. The following table presents a summary of results from a comparative study.
| Protecting Group for Asp | Peptide Sequence | % Target Peptide | % Aspartimide Formation | % D-Asp Isomer |
| OtBu | VKDG YI | 65.2 | 24.5 | 10.3 |
| OMpe | VKDG YI | 89.9 | 4.8 | 5.3 |
| OBno | VKDG YI | 98.6 | 0.1 | 1.3 |
| OtBu | VKDN YI | 92.6 | 2.1 | 5.3 |
| OMpe | VKDN YI | 97.8 | 0.2 | 2.0 |
| OBno | VKDN YI | 99.5 | <0.1 | 0.4 |
| OtBu | VKDR YI | 96.3 | 0.8 | 3.0 |
| OMpe | VKDR YI | 98.7 | <0.1 | 1.2 |
| OBno | VKDR YI | 99.6 | <0.1 | 0.3 |
Data adapted from a study where resin-bound peptides were treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of Asn protecting groups. Below are protocols for the synthesis of the VKDGYI model peptide and its analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of VKDGYI
This protocol is based on a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Asp(PG)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, where PG is the protecting group to be evaluated)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (5-6 times).[8]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a 3-5 fold molar excess of the Fmoc-amino acid with HBTU/HOBt (e.g., 1.5 equivalents each) and DIPEA (2 equivalents) in DMF for 2-5 minutes.[6][8]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the VKDGYI sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times), then dry under vacuum.[5]
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Treatment: Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[8]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.[6]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2-3 times).
-
Drying: Dry the crude peptide under vacuum.[8]
Protocol 3: RP-HPLC Analysis of Crude Peptide
Equipment and Conditions:
-
HPLC System: Analytical RP-HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5-40% B over 30 minutes is a good starting point for separating the target peptide from aspartimide-related impurities.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
Procedure:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to determine the percentage of the target peptide and any byproducts, including aspartimide and its related diastereomers.
Decision-Making Workflow for Asn Protecting Group Selection
The choice of an Asn protecting group is sequence-dependent and should be guided by the specific requirements of the synthesis. The following workflow can aid in this decision-making process.
Signaling Pathways and Experimental Workflow
The primary side reaction pathway involving asparagine during Fmoc-SPPS is the formation of aspartimide. This is a base-catalyzed intramolecular cyclization that can lead to a mixture of byproducts.
The experimental workflow for evaluating the efficiency of different Asn protecting groups follows a systematic process from synthesis to analysis.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Peptides Containing Post-Translational Modifications at Asn(Dod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of peptides featuring a dodecylated asparagine (Asn(Dod)) post-translational modification. This lipid modification, involving the attachment of a C12 alkyl chain to the asparagine side chain, significantly increases the hydrophobicity of the peptide, presenting unique challenges and considerations for its analysis. This document outlines key experimental protocols, presents comparative data, and visualizes workflows to aid researchers in selecting the most appropriate methods for their specific needs.
Comparison of Analytical Techniques
The characterization of Asn(Dod)-modified peptides primarily relies on mass spectrometry-based approaches due to their high sensitivity and ability to provide detailed structural information. However, other techniques can offer complementary information.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Identification, quantification, and site localization of the Asn(Dod) modification. | Determination of the three-dimensional structure and dynamics of the peptide in solution or in membrane-like environments.[1][2][3][4] |
| Sample Requirement | Low (picomole to femtomole range). | High (micromole to millimole range).[4] |
| Throughput | High-throughput capabilities. | Low-throughput, time-consuming. |
| Information Provided | Molecular weight, amino acid sequence, and precise location of the modification.[5] | Atomic-level structural information, including peptide folding and interaction with other molecules.[1][3][4] |
| Strengths | High sensitivity and specificity. Provides definitive evidence of the modification and its location.[5] | Provides detailed 3D structural and dynamic information.[1][2][3][4] |
| Limitations | Increased hydrophobicity can lead to poor chromatographic resolution and ion suppression.[6][7] Susceptible to in-source fragmentation. | Lower sensitivity. Requires larger amounts of pure sample. Data acquisition and analysis are complex.[4] |
| Cost | Moderate to high, depending on the instrument. | High instrument and maintenance costs. |
Detailed Experimental Protocols
Mass Spectrometry-Based Characterization of Asn(Dod) Peptides
Mass spectrometry (MS) is the cornerstone for identifying and characterizing post-translationally modified peptides. For Asn(Dod) peptides, the increased hydrophobicity necessitates modifications to standard proteomics workflows.
1. Sample Preparation and Enrichment of Asn(Dod) Peptides
Due to their hydrophobic nature, Asn(Dod) peptides may be present in low abundance in complex biological samples and can be challenging to handle. Enrichment strategies are often crucial for their successful analysis.
-
Protocol: Liquid-Liquid Extraction (LLE) for Lipidated Peptides [6]
-
Protein Digestion: Digest the protein sample using a suitable protease (e.g., trypsin) following a standard protocol.
-
Extraction:
-
To the digested peptide mixture, add an equal volume of an organic solvent (e.g., ethyl acetate or a 2:1 mixture of chloroform/methanol).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the organic phase containing the hydrophobic, lipidated peptides.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase in a vacuum centrifuge.
-
Reconstitute the dried peptides in a solvent suitable for LC-MS/MS analysis, typically a high concentration of organic solvent (e.g., 50-70% acetonitrile) with 0.1% formic acid to aid ionization.
-
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A specialized chromatographic setup is required to achieve good separation of highly hydrophobic peptides.
-
Protocol: Reversed-Phase LC-MS/MS for Asn(Dod) Peptides
-
Chromatographic Column: Utilize a C4 or C8 reversed-phase column, which is more suitable for hydrophobic peptides than the standard C18 columns.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Employ a shallow gradient with a high initial concentration of Mobile Phase B (e.g., starting at 30-40% B) and a slow increase to a high final concentration (e.g., 90-95% B) to ensure the elution and separation of the hydrophobic Asn(Dod) peptides.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire full scan mass spectra to detect the precursor ions of the Asn(Dod)-modified peptides. The theoretical mass shift for a dodecanoyl modification (C12H23O) on the asparagine side chain is +181.1620 Da.
-
Tandem MS (MS/MS): Select the precursor ions corresponding to the putative Asn(Dod) peptides for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database, specifying the dodecanoyl modification on asparagine as a variable modification.
-
Manually validate the MS/MS spectra to confirm the peptide sequence and the localization of the Asn(Dod) modification based on the observed fragment ions.
-
-
Synthesis of Asn(Dod) Peptides for Use as Standards
The chemical synthesis of Asn(Dod) peptides is essential for generating standards for analytical method development, validation, and quantification.[8]
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Asn(Dod) Peptides
-
Resin and Linker Selection: Choose a suitable resin and linker for the synthesis of the peptide C-terminus (e.g., Wang resin for a C-terminal acid).
-
Fmoc-Asn(Dod)-OH Monomer Synthesis: The key step is the preparation of the Fmoc-protected asparagine with the dodecyl group attached to its side chain. This can be achieved by reacting Fmoc-L-diaminopropionic acid with dodecanoic acid.
-
Peptide Chain Elongation:
-
Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).
-
Perform standard Fmoc-SPPS cycles, coupling the Fmoc-protected amino acids sequentially. For the dodecylated position, use the synthesized this compound.
-
Use a suitable coupling reagent such as HBTU/DIPEA.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
-
Purification and Characterization:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized Asn(Dod) peptide by mass spectrometry.
-
-
Visualizations
The following diagrams illustrate key workflows and concepts in the characterization of Asn(Dod)-modified peptides.
References
- 1. Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Asn(Dod)-OH and Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into peptide sequences during solid-phase peptide synthesis (SPPS) is a critical step that can be fraught with challenges. The primary side reactions associated with unprotected asparagine are dehydration of the side-chain amide to a nitrile and the formation of aspartimide, both of which can lead to impurities that are difficult to remove and can compromise the final peptide's purity and yield. To mitigate these issues, various side-chain protecting groups for asparagine have been developed. This guide provides a detailed comparison of Fmoc-Asn(Dod)-OH, also known as Fmoc-Asn(Mbh)-OH, with other commonly used alternatives, supported by available experimental context and data.
Understanding the Protecting Groups
The selection of an appropriate side-chain protecting group for asparagine is crucial for a successful synthesis. The ideal protecting group should prevent side reactions during coupling, be stable throughout the synthesis, and be cleanly removed during the final cleavage step without causing further side reactions.
-
This compound (Nα-Fmoc-Nγ-(4,4′-dimethoxybenzhydryl)-L-asparagine): The 4,4'-dimethoxybenzhydryl (Dod or Mbh) group is an acid-labile protecting group. Its bulkiness helps to sterically hinder the side-chain amide, preventing dehydration.
-
Fmoc-Asn(Trt)-OH (Nα-Fmoc-Nγ-trityl-L-asparagine): The trityl (Trt) group is one of the most widely used protecting groups for the asparagine side chain.[1] It offers excellent steric protection against side reactions and improves the solubility of the amino acid derivative.[1]
-
Fmoc-Asn(Tmob)-OH (Nα-Fmoc-Nγ-(2,4,6-trimethoxybenzyl)-L-asparagine): The 2,4,6-trimethoxybenzyl (Tmob) group is another acid-labile protecting group designed to prevent side-chain dehydration.[2]
-
Fmoc-Asn(Xan)-OH (Nα-Fmoc-Nγ-xanthyl-L-asparagine): The xanthyl (Xan) group is also used for side-chain protection of asparagine and is reported to offer good protection against dehydration.
Performance Comparison of Asparagine Protecting Groups
The following table summarizes the qualitative and semi-quantitative performance of this compound and its alternatives based on available data. Direct quantitative comparisons in the synthesis of identical peptides are limited in published literature; therefore, this table provides a consolidated overview of reported characteristics.
| Protecting Group | Prevention of Dehydration | Coupling Efficiency | Cleavage Conditions & Kinetics | Potential Side Reactions | Solubility |
| Dod (Mbh) | Effective | Reported to couple rapidly without side reactions with BOP reagent.[3] | Acid-labile (TFA). Cleavage is significantly slower (10-20 times) than Tmob, making it potentially less suitable for routine applications.[4] | Can cause alkylation of tryptophan residues during cleavage.[3] | Good |
| Trt | Highly Effective[1] | Generally good, though steric hindrance can occasionally slow down coupling reactions.[1] | Acid-labile (TFA). Cleavage can be slow if the Asn(Trt) residue is at the N-terminus.[1] | Minimal, widely considered a robust protecting group. | Excellent, improves solubility of the Fmoc-amino acid.[1] |
| Tmob | Effective | Reported to couple rapidly without side reactions with BOP reagent.[3] | Acid-labile (TFA). Cleavage is significantly faster than Mbh (Dod).[4] | Can cause alkylation of tryptophan residues during cleavage.[3] | Good |
| Xan | Effective | Good | Acid-labile (TFA). | Less commonly reported, but generally considered a reliable protecting group. | Good |
Experimental Protocols
Detailed methodologies are essential for the successful incorporation of protected asparagine residues. Below are generalized protocols for key steps in Fmoc-based SPPS.
Protocol 1: Standard Coupling of Protected Fmoc-Asn-OH
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(PG)-OH (3-5 equivalents; PG = Dod, Trt, Tmob, or Xan)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asn(PG)-OH and coupling reagent in a minimal amount of DMF. Add the base and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. Note: For peptides containing tryptophan and synthesized with this compound or Fmoc-Asn(Tmob)-OH, the addition of scavengers like tryptophan itself to the cleavage cocktail is recommended to minimize alkylation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizing Key Processes in Peptide Synthesis
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Asparagine Side-Chain Dehydration Side Reaction
Logical Relationship for Protecting Group Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Asn(Tmob)-OH | 120658-63-1 | Peptide Synthesis [benchchem.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Fmoc-Asn(Dod)-OH
Key Safety and Handling Information
Prior to disposal, it is essential to be familiar with the key characteristics of Fmoc-Asn(Dod)-OH and the necessary personal protective equipment (PPE) to minimize exposure risks.
Physical and Chemical Properties Summary
| Property | Value |
| Appearance | Solid powder or crystals |
| Storage Temperature | 2-8°C |
| General Handling | Avoid dust formation.[1] |
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Wear suitable protective gloves, such as nitrile gloves, to prevent skin contact.[2][3] |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[2][3] |
| Respiratory Protection | If dust generation is a risk, a particle filter respirator (e.g., N95 type) is recommended.[2] |
Detailed Disposal Protocol
The proper disposal of this compound is critical to protect both laboratory personnel and the environment. This chemical should never be disposed of down the drain or in regular waste streams.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[2]
-
-
Containerization of Waste:
-
Solid Waste: Collect unreacted this compound and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated, clearly labeled, and sealable container for solid chemical waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. The container should be appropriate for the solvent used (e.g., halogenated or non-halogenated).[2]
-
Use containers that are chemically resistant and can be securely sealed.[2]
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.[2]
-
-
Storage of Chemical Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.
-
Follow all institutional guidelines for the temporary storage of chemical waste.[2]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's certified chemical waste disposal program.
-
Ensure that the entire disposal process complies with all local, state, and federal regulations for hazardous waste disposal.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Fmoc-Asn(Dod)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Fmoc-Asn(Dod)-OH. Adherence to strict safety protocols and operational plans is critical for minimizing exposure risks and ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
While specific toxicity data for this compound is limited, it should be handled with the care accorded to all laboratory chemicals. Similar Fmoc-protected amino acids are not classified as acutely toxic, but may cause irritation upon contact with skin and eyes.[1] The primary risks are associated with the inhalation of dust and eye or skin contact.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound in both its solid and solution forms. The required equipment varies based on the specific handling procedure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves (double gloving is recommended).[2] | Laboratory coat.[1][2] | N95 or higher-rated respirator if weighing outside a ventilated enclosure.[1][2] |
| Dissolving and Solution Handling | Chemical splash goggles.[2] | Nitrile or latex gloves.[2] | Laboratory coat.[2] | Generally not required if handled within a chemical fume hood.[2] |
| Reaction Setup and Monitoring | Chemical splash goggles.[2] | Nitrile or latex gloves.[2] | Laboratory coat.[2] | Generally not required if handled within a chemical fume hood.[2] |
| Spill Cleanup | Chemical splash goggles and face shield.[2] | Heavy-duty nitrile or butyl rubber gloves.[2] | Chemical-resistant apron or gown over a laboratory coat.[2] | Air-purifying respirator with organic vapor cartridges.[2] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile or latex gloves.[2] | Laboratory coat.[2] | Generally not required.[2] |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. An emergency eyewash station and safety shower must be accessible.
-
Weighing (Solid): Perform all weighing operations within a chemical fume hood or a balance enclosure to avoid dust formation.[1][3] Use a spatula to transfer the solid.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent while stirring to prevent splashing. This should be done within a fume hood, especially when using volatile solvents.[1]
-
Cleanup: Clean any spills immediately with appropriate materials. After handling, decontaminate work surfaces.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Always wash hands thoroughly with soap and water after removing PPE.[2]
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[4]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials should be collected in suitable, labeled containers.[3] Dispose of the chemical waste in accordance with federal, state, and local environmental regulations.
Experimental Workflow for Safe Handling
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final waste disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
